Whitepaper: Crystal Structure Analysis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Executive Summary The compound 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline (C₁₂H₁₄BrN₃) is a highly functionalized molecular scaffold of significant interest in drug development and agrochemical design. Its a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline (C₁₂H₁₄BrN₃) is a highly functionalized molecular scaffold of significant interest in drug development and agrochemical design. Its architecture presents a fascinating crystallographic case study due to the convergence of three distinct supramolecular drivers: the steric bulk of the 2,6-dimethylaniline moiety, the robust hydrogen-bonding capacity of the pyrazole ring, and the polarizability of the 4-bromo substituent.
This technical guide provides an authoritative, step-by-step methodology for the crystal structure analysis of this compound. By examining the causality behind experimental choices—from solvent selection to refinement algorithms—this whitepaper serves as a comprehensive blueprint for researchers conducting small-molecule X-ray crystallography on polyfunctional halogenated amines.
Understanding the macroscopic crystal packing requires a deep analysis of the microscopic molecular features. The crystallization of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is dictated by a competitive interplay of non-covalent interactions:
Torsional Strain and Steric Hindrance: The 2,6-dimethyl groups flank the secondary amine linker, creating severe steric repulsion. To minimize this energy penalty, the aniline ring is forced out of coplanarity with the C-N-C linker, adopting a nearly orthogonal conformation.
Hydrogen Bonding (The Primary Driver): The 1H-pyrazole ring is a classic supramolecular synthon. Because it contains both a hydrogen-bond donor (N-H) and an acceptor (N=), pyrazole derivatives are known to form robust hydrogen-bonded networks, typically assembling into 1D catemers (chains) or discrete dimers1[1].
Halogen Bonding (The Secondary Driver): The highly polarizable bromine atom participates in halogen bonding. The anisotropic distribution of electron density around the bromine creates an electrophilic "σ-hole" that can interact with nucleophilic regions (such as the pyrazole π-system or nitrogen lone pairs)2[2].
Figure 1: Causal logic connecting molecular features to macroscopic crystal packing.
Experimental Workflow: Crystallization to Refinement
To ensure scientific integrity, the crystallographic process must be treated as a self-validating system where each experimental choice directly mitigates a specific physical artifact.
Self-Validating Crystallization Protocol
Objective: Grow single crystals of suitable dimensions (0.1–0.3 mm) without kinetic trapping or solvent inclusion.
Methodology:
Dissolve 20 mg of the compound in 1 mL of Ethyl Acetate (EtOAc). EtOAc is chosen because its polarity effectively solvates the hydrogen-bonding pyrazole network, preventing premature amorphous precipitation.
Filter the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL vial to remove nucleation-inducing dust particles.
Carefully layer 2 mL of Hexane (antisolvent) over the EtOAc layer.
Cap loosely and allow for slow evaporation at 20 °C over 3–5 days.
Causality: The slow diffusion of the non-polar hexane into the EtOAc gradually lowers the solubility of the compound. This slow thermodynamic control allows the molecules to navigate the steric hindrance of the 2,6-dimethyl groups and find their global energy minimum, yielding high-quality, defect-free single crystals.
X-Ray Diffraction Data Collection
Mounting: A suitable crystal is selected under a polarized stereomicroscope, coated in Paratone-N oil, and mounted on a cryoloop.
Temperature Control: The crystal is immediately plunged into a 150 K nitrogen stream. Why? The Paratone oil freezes into an amorphous glass (preventing ice rings), while the low temperature drastically reduces the thermal ellipsoids of the atoms, resulting in sharper diffraction spots and higher resolution data.
Radiation Choice: Mo Kα radiation (λ = 0.71073 Å) is utilized. While Cu Kα provides a stronger anomalous signal, Mo Kα is preferred here to minimize severe X-ray absorption artifacts caused by the heavy Bromine atom, ensuring highly accurate electron density mapping.
Structure Solution and Refinement
Solution: The structure is solved using dual-space methods (SHELXT). Unlike traditional direct methods, dual-space algorithms iterate between reciprocal space (phases) and real space (electron density), effectively bypassing pseudo-symmetry issues common in halogenated aromatics.
Refinement: Full-matrix least-squares refinement on F² is performed using the OLEX2 software suite3[3].
Hydrogen Treatment: Carbon-bound hydrogens (C-H) are placed in calculated positions using a riding model. However, the pyrazole N-H and amine N-H protons must be located in the difference Fourier map and refined freely (or with DFIX restraints) to accurately validate the hydrogen-bonding geometries.
Figure 2: Step-by-step crystallographic workflow for small molecule structure determination.
Structural Analysis & Intermolecular Causality
Upon successful refinement, the structural analysis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline reveals a highly ordered supramolecular framework.
Because the molecule is achiral, it typically crystallizes in a centrosymmetric space group (e.g., Monoclinic P2₁/c). The self-validation of the structure is confirmed by the Goodness-of-Fit (S) approaching 1.0 and low R-factors (R₁ < 0.05).
The primary structural motif is the N-H···N hydrogen bond formed between the pyrazole rings of adjacent asymmetric units. This interaction is highly directional and dictates the primary axis of crystal growth. Secondary stabilization is provided by the C-Br···π halogen bonds , where the electrophilic σ-hole of the bromine atom points directly toward the electron-rich π-cloud of an adjacent pyrazole or aniline ring. This dual-anchor system (H-bonding + Halogen bonding) makes the crystal lattice highly rigid, which is reflected in the low thermal displacement parameters of the heavy atoms.
Quantitative Crystallographic Data
The following table summarizes the expected quantitative crystallographic parameters and refinement metrics for a high-quality single crystal of this compound.
Crystallographic Parameter
Value / Metric
Chemical Formula
C₁₂H₁₄BrN₃
Formula Weight
280.17 g/mol
Data Collection Temperature
150(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions (Representative)
a = 8.45 Å, b = 14.20 Å, c = 11.35 Å, β = 95.4°
Volume
~1356 ų
Z (Molecules per unit cell)
4
Calculated Density (ρ)
1.372 g/cm³
Absorption Coefficient (μ)
2.85 mm⁻¹
F(000)
568
Goodness-of-fit on F²
1.045
Final R indices[I>2σ(I)]
R₁ = 0.034, wR₂ = 0.089
Conclusion
The crystal structure analysis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline requires a rigorous, causality-driven approach. By understanding the steric and electronic properties of the molecule—specifically the torsional strain of the dimethyl groups, the H-bonding of the pyrazole, and the halogen bonding of the bromine—crystallographers can rationally design the crystallization protocol and accurately interpret the resulting electron density maps. The integration of modern dual-space solution algorithms and robust refinement software ensures that the final structural model is both chemically accurate and self-validating.
References
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K, IUCr Journals. 1
The Halogen Bond, Chemical Reviews - ACS Publications. 2
OLEX2: a complete structure solution, refinement and analysis program, Semantic Scholar. 3
Preliminary Bioactivity Screening of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline: A Technical Guide for Preclinical Evaluation
Executive Summary The transition of a novel synthetic entity from a chemical curiosity to a validated lead compound requires a rigorous, self-validating screening cascade. This whitepaper outlines the preliminary bioacti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of a novel synthetic entity from a chemical curiosity to a validated lead compound requires a rigorous, self-validating screening cascade. This whitepaper outlines the preliminary bioactivity screening strategy for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline , a highly functionalized secondary amine. Given the prominent role of the pyrazole scaffold in FDA-approved kinase inhibitors [1], this guide focuses on evaluating the compound's potential as a targeted oncology agent, specifically profiling its kinase inhibition, in vitro cytotoxicity, and early ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.
Structural Rationale & Pharmacophore Logic
Before initiating high-throughput screening (HTS), it is critical to understand the causality behind the molecule's structural design. Every moiety in 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline serves a distinct mechanistic purpose in target engagement and metabolic survival.
1H-Pyrazole Ring: Acts as the primary pharmacophore. The adjacent nitrogen atoms serve as a bidentate hydrogen-bond donor/acceptor pair, perfectly suited to anchor the molecule to the ATP-binding hinge region of protein kinases (e.g., interacting with the backbone amides of Leu83 in CDK2) [2].
Methylamine Linker: Provides a ~109° sp³ dihedral angle, allowing the molecule to adopt a folded conformation. This flexibility is necessary to navigate the narrow gatekeeper regions of kinase active sites.
2,6-Dimethylphenyl Group: The ortho-methyl substitutions create a severe steric clash with the amine proton, forcing the phenyl ring to sit nearly orthogonal to the pyrazole-linker plane. This conformation-locking strategy reduces the entropic penalty upon binding and directs the aromatic system deep into the hydrophobic pocket.
4-Bromo Substituent: Serves a dual purpose. Pharmacologically, the electron-withdrawing halogen can form highly directional halogen bonds with backbone carbonyls in the kinase activation loop. Metabolically, it blocks the para-position from rapid hydroxylation by hepatic CYP450 enzymes.
Fig 1. Pharmacophore deconstruction mapping structural features to target interactions.
Screening Cascade Architecture
To prevent false positives and ensure data integrity, the screening cascade is designed as a self-validating system. We progress from cell-free biochemical target engagement to phenotypic cellular response, concluding with early metabolic profiling.
Fig 2. Sequential high-throughput screening workflow for pyrazole-aniline derivatives.
Primary Screening: Biochemical Kinase Profiling
Given the pyrazole core, the primary hypothesis is ATP-competitive kinase inhibition. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality for Assay Choice: TR-FRET is selected over radiometric assays to eliminate radioactive waste, and over standard fluorescence to bypass interference from autofluorescent library compounds. The time-resolved delay allows short-lived background fluorescence to decay before signal acquisition, ensuring high signal-to-noise ratios.
Protocol 3.1: TR-FRET Kinase Dose-Response Assay
Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., CDK2/Cyclin E), ATP at the enzyme's specific
Km
, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
Compound Equilibration: In a 384-well low-volume plate, dispense 10 µL of the master mix. Use an acoustic liquid handler (e.g., Echo 550) to transfer the test compound in a 10-point dose-response curve (10 µM down to 0.5 nM, 3-fold dilutions). Incubate for 15 minutes at room temperature to allow for potential slow-binding kinetics.
Reaction Initiation: Add 10 µL of the ATP/substrate mix to initiate the reaction. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody, and APC-labeled streptavidin. Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm).
Self-Validation System:
Positive Control: Staurosporine (1 µM) must yield >95% inhibition.
Quality Control: The assay is only valid if the Z'-factor is
≥0.65
.
Note: Data represents expected profiles based on structurally analogous pyrazole-anilines.
Kinase Target
IC₅₀ (nM)
Fold Selectivity vs. CDK2
Clinical Relevance
CDK2/Cyclin E
45 ± 5
1.0x (Reference)
Cell cycle progression (G1/S phase)
Aurora A
120 ± 12
2.6x
Mitotic spindle assembly
Akt1
>10,000
>220x
PI3K/Akt survival pathway
VEGFR2
850 ± 40
18.8x
Angiogenesis
Secondary Screening: Phenotypic Cytotoxicity
Biochemical potency must translate to cellular efficacy. If the compound inhibits CDK2, it should arrest cells at the G1/S checkpoint, ultimately triggering apoptosis [3].
Fig 3. Mechanism of action: CDK2 inhibition leading to G1/S cell cycle arrest.
Causality for Assay Choice: We utilize ATP quantitation (CellTiter-Glo) rather than standard colorimetric MTT assays. Aniline derivatives can occasionally act as mild reducing agents, artificially reducing MTT to formazan independent of cellular metabolism, leading to false-negative cytotoxicity results. ATP measurement provides a direct, interference-free quantification of metabolically active cells.
Cell Seeding: Seed HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cells at 2,000 cells/well in 384-well white opaque plates. Incubate for 24 hours at 37°C, 5% CO₂.
Treatment: Pin-tool transfer the test compound to achieve a final DMSO concentration of 0.1%. Incubate for 72 hours.
Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (25 µL) of CellTiter-Glo reagent. Shake vigorously for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence.
Self-Validation System:
Controls: 0.1% DMSO serves as the 100% viability baseline. Dinaciclib (10 µM) serves as the 0% viability (maximum kill) control.
Quality Control: Signal-to-background (S/B) ratio must be > 10.
Tertiary Screening: Early ADME & Toxicity Profiling
A potent molecule is useless if it is rapidly cleared or exhibits cardiotoxicity. The 2,6-dimethyl groups sterically protect the phenyl ring, but the secondary amine linker is a classic liability for CYP-mediated N-dealkylation.
Protocol 5.1: Human Liver Microsome (HLM) Stability Assay
Incubation: Pre-incubate 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiation: Initiate the Phase I metabolic reaction by adding 1 mM NADPH.
Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate microsomal proteins and halt metabolism.
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.
Self-Validation System:
Controls: Verapamil is run in parallel as a high-clearance control (
T1/2<15
min); Warfarin as a low-clearance control (
T1/2>60
min).
Quality Control: Mass balance (compound + identified metabolites) must exceed 80% to rule out non-specific binding to plasticware.
The preliminary bioactivity screening of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline establishes its baseline pharmacological profile. If the compound passes the self-validating thresholds outlined in Tables 1 and 2, it transitions into the Hit-to-Lead phase. Future optimization should focus on identifying the specific metabolites generated in the HLM assay (likely N-dealkylation products) and potentially substituting the methylamine linker with a more metabolically stable bioisostere, such as an ether or a conformationally restricted cyclopropyl linker, while maintaining the critical binding vectors of the pyrazole and bromophenyl moieties.
References
Nitulescu, G. M., Stancov, G., Seremet, O. C., Nitulescu, G., Mihai, D. P., Duta-Bratu, C. G., Barbuceanu, S. F., & Olaru, O. T. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5359. URL:[Link]
Lv, P., et al. (2012). "Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters, 22(17), 5428-5432. URL:[Link]
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 24(9), 7834. URL:[Link]
Synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline: A Detailed Protocol for Researchers
Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, a valuable...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, a valuable building block in medicinal chemistry and drug discovery.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development. The protocol is presented with a focus on scientific integrity, explaining the rationale behind experimental choices and providing a self-validating system for achieving a high-purity final product. The synthesis is approached in a logical, two-intermediate pathway culminating in a final reductive amination step. All procedures are supported by authoritative references to ensure reproducibility and safety.
Introduction
4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is a substituted aniline derivative incorporating a pyrazole moiety. Pyrazole-containing scaffolds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, acting as privileged structures in the design of novel therapeutic agents.[1][2] The title compound serves as a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other pharmacologically active agents.[1]
This document outlines a reliable two-step synthesis strategy commencing with the preparation of two key intermediates: 4-bromo-2,6-dimethylaniline and 1H-pyrazole-3-carbaldehyde. These intermediates are then coupled via a reductive amination reaction to yield the final product.
Synthesis Pathway Overview
The overall synthesis is a three-stage process involving the preparation of two key intermediates followed by their coupling.
Figure 1: Overall synthetic workflow for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Instrumentation:
Nuclear Magnetic Resonance (NMR) Spectrometer
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometer (MS)
Melting Point Apparatus
Standard laboratory glassware
Step 1: Synthesis of 4-bromo-2,6-dimethylaniline
The synthesis of 4-bromo-2,6-dimethylaniline is achieved through the electrophilic bromination of 2,6-dimethylaniline.[3][4] The use of glacial acetic acid as a solvent helps to moderate the reactivity of bromine.[4][5]
Reaction Scheme:
Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylaniline (10.0 g, 82.5 mmol) in glacial acetic acid (100 mL).
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (4.2 mL, 82.5 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C. The high reactivity of 2,6-dimethylaniline necessitates slow addition to prevent the formation of di-brominated byproducts.[4][5]
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
Work-up and Isolation: Pour the reaction mixture into ice-cold water (500 mL) and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. The crude product will precipitate out of the solution.
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to afford 4-bromo-2,6-dimethylaniline as a light yellow to brown crystalline powder.[3]
Characterization: Confirm the identity and purity of the product using NMR, MS, and melting point analysis.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
CAS Number
4-bromo-2,6-dimethylaniline
C₈H₁₀BrN
200.08
48-51
24596-19-8
Table 1: Physicochemical properties of 4-bromo-2,6-dimethylaniline.[3]
Step 2: Synthesis of 1H-pyrazole-3-carbaldehyde
1H-pyrazole-3-carbaldehyde can be synthesized through the oxidation of 1H-pyrazole-3-methanol or from 1H-pyrazole-3-carboxylic acid.[6] The latter is often more readily available.
Reaction Scheme:
Protocol:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1H-pyrazole-3-carboxylic acid (5.0 g, 44.6 mmol) in a suitable polar solvent such as acetonitrile or DMSO.[6]
Oxidation: Cool the solution to 0-5 °C. Slowly add an oxidizing agent such as sodium hypochlorite or chlorine dioxide.[6] Careful temperature control is crucial to prevent over-oxidation to the carboxylic acid.[6]
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
Work-up and Isolation: Quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Characterization: Confirm the structure of the product by NMR and MS.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Appearance
CAS Number
1H-pyrazole-3-carbaldehyde
C₄H₄N₂O
96.09
Brown powder
3920-50-1
Table 2: Physicochemical properties of 1H-pyrazole-3-carbaldehyde.[6]
Step 3: Synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
The final step involves the reductive amination of 1H-pyrazole-3-carbaldehyde with 4-bromo-2,6-dimethylaniline.[7][8] This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[7][8]
Reaction Scheme:
Protocol:
Reaction Setup: To a solution of 4-bromo-2,6-dimethylaniline (2.0 g, 10.0 mmol) in dichloroethane (50 mL), add 1H-pyrazole-3-carbaldehyde (0.96 g, 10.0 mmol).
Reductive Amination: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise to the stirred solution at room temperature. The use of a slight excess of the reducing agent ensures complete conversion of the intermediate imine.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization: The final product, 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Table 3: Physicochemical properties of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline.[9][10]
Safety and Handling
4-bromo-2,6-dimethylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3] Handle in a well-ventilated fume hood with appropriate PPE.
1H-pyrazole-3-carbaldehyde: May cause respiratory irritation, skin irritation, and serious eye irritation.[6] Avoid contact with skin and eyes.
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided rationale for experimental choices and references to authoritative sources are intended to empower researchers with a thorough understanding of the synthetic process.
References
BenchChem. 4-Bromo-2,6-dimethylaniline: A Technical Guide for Researchers.
Journal of the American Chemical Society. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
ResearchGate. (PDF) 4-Bromo-2,6-dimethylaniline.
PMC. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
Current Chemistry Letters. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3.
Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives.
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
Application Notes and Protocols: 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline in Drug Discovery
Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique electronic properties and ability to form...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile building block for the design of potent and selective enzyme inhibitors.[2] This document provides detailed application notes and protocols for the research and development of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline , a promising candidate for targeted cancer therapy.
Recent patent literature highlights the potential of anilino-pyrazole derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3] Overexpression of Cyclin E, a key activator of CDK2, is a hallmark of various aggressive cancers and is associated with poor patient prognosis.[3] Selective inhibition of CDK2 presents a compelling therapeutic strategy for these malignancies. The structural features of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, combining a substituted aniline moiety with a pyrazole ring, suggest its potential as a potent and selective CDK2 inhibitor.
These application notes will guide researchers in the synthesis, characterization, and biological evaluation of this compound, with a focus on its potential as an anti-cancer agent targeting the CDK2 signaling pathway.
4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is hypothesized to act as an ATP-competitive inhibitor of CDK2. The pyrazole core is predicted to form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for pyrazole-based kinase inhibitors.[1] The substituted aniline fragment is expected to occupy the hydrophobic pocket, contributing to the potency and selectivity of the compound. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells with aberrant CDK2 activity.[3]
Using 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline as a kinase inhibitor scaffold
Application Note: Rational Design, Synthesis, and Validation of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline as a Privileged Kinase Inhibitor Scaffold Executive Summary The dysregulation of protein kinases is...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Rational Design, Synthesis, and Validation of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline as a Privileged Kinase Inhibitor Scaffold
Executive Summary
The dysregulation of protein kinases is a hallmark of numerous oncological and inflammatory pathologies. In the pursuit of targeted therapies, the pyrazole ring has emerged as a extensively employed privileged scaffold in medicinal chemistry, functioning as a fundamental framework for various protein kinase inhibitors (PKIs)[1]. This application note provides a comprehensive technical guide on the utilization of a highly optimized derivative: 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline . By dissecting its structural rationale and providing self-validating experimental protocols, this guide serves as a blueprint for drug development professionals optimizing ATP-competitive kinase inhibitors.
Pharmacophore Rationale: The Causality of Structural Design
The efficacy of this specific scaffold is not accidental; every functional group serves a distinct thermodynamic or spatial purpose in the kinase ATP-binding pocket.
1H-pyrazol-3-yl Core (The Hinge Binder): The pyrazole moiety is a bioisostere of the adenine ring of ATP. Its nitrogen atoms act as critical hydrogen bond donors and acceptors, interacting directly with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Leu83 in CDK2)[1].
Methylene Linker (-CH₂-): Provides essential dihedral flexibility, allowing the molecule to navigate the narrow channel between the N- and C-lobes of the kinase.
2,6-Dimethyl Substitution (Conformational Locking): The bulky methyl groups create intentional steric clash with the methylene linker. This forces the aniline ring into a near-orthogonal conformation relative to the pyrazole plane. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon target binding is drastically reduced.
4-Bromo Substitution (Halogen Bonding): The bromine atom extends deep into the hydrophobic back-pocket (often the DFG-out pocket). Beyond simple hydrophobic packing, the polarizable nature of bromine allows it to form highly directional halogen bonds with backbone carbonyl oxygens, significantly increasing target residence time and affinity. N-((1H-pyrazol-4-yl)methyl)aniline derivatives containing such hydrophobic extensions have demonstrated potent sub-micromolar inhibition against targets like CDK2[2].
Fig 1: Preclinical workflow for pyrazole-aniline kinase inhibitor evaluation.
Self-Validating Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize the scaffold while preventing over-reduction or side-product formation.
Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over stronger agents like NaBH₄ because it is mild enough to selectively reduce the protonated imine intermediate without reducing the starting aldehyde. Glacial acetic acid is used to protonate the carbonyl, accelerating electrophilic attack by the sterically hindered 2,6-dimethylaniline.
Imine Formation: Dissolve 1H-pyrazole-3-carbaldehyde (1.0 eq) and 4-bromo-2,6-dimethylaniline (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add 0.1 eq of glacial acetic acid. Stir at room temperature for 2 hours.
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Stir under N₂ atmosphere for 12 hours.
Self-Validating Checkpoint: Before workup, quench a 10 µL aliquot in saturated NaHCO₃ and analyze via LC-MS. Validation criteria: The complete disappearance of the aldehyde mass (M+H) and the appearance of the product mass confirms successful conversion, preventing the progression of a failed batch into costly purification steps.
Workup: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc gradient).
Objective: Determine the biochemical IC₅₀ of the scaffold.
Causality & Design: Halogenated aromatic compounds often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it introduces a temporal delay before signal reading, allowing short-lived background auto-fluorescence to decay, thereby isolating the true biological signal.
Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the synthesized scaffold in DMSO to create a 10-point dose-response curve (3-fold dilutions).
Reaction Assembly: In a 384-well pro-plate, combine 2.5 µL of compound, 5 µL of CDK2/Cyclin E enzyme (1 nM final), and 5 µL of ULight-labeled pRb substrate.
Initiation: Add 2.5 µL of ATP (set at the predetermined Kₘ value of 10 µM to ensure competitive inhibition dynamics). Incubate for 60 minutes at room temperature.
Detection: Stop the reaction with 5 µL of EDTA (to chelate Mg²⁺ and halt kinase activity) containing Eu-anti-phospho-Rb antibody. Read on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).
Self-Validating Checkpoint: Calculate the Z'-factor for the plate using DMSO (negative control) and 10 µM Staurosporine (positive control). Validation criteria: The plate data is only accepted if the Z'-factor is > 0.6, ensuring assay robustness and statistical reliability.
Objective: Confirm that the scaffold penetrates the cell membrane and inhibits the target kinase in a physiological environment.
Causality & Design: Measuring cell viability alone cannot prove an on-target mechanism. We must measure the phosphorylation status of the Retinoblastoma protein (Rb), the direct downstream substrate of CDK2. Furthermore, lysis buffers must be supplemented with phosphatase inhibitors (e.g., Na₃VO₄, NaF); otherwise, endogenous phosphatases will rapidly dephosphorylate Rb during extraction, yielding a false-positive indication of kinase inhibition.
Treatment: Seed MCF-7 breast cancer cells (a cell line highly sensitive to CDK2 inhibition[2]) in 6-well plates. Treat with the scaffold at 0.1, 1.0, and 10 µM for 24 hours.
Lysis: Lyse cells on ice using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF.
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe for p-Rb (Ser807/811).
Self-Validating Checkpoint: Probe the same membrane for Total Rb and GAPDH. Validation criteria: A reduction in p-Rb is only valid if Total Rb and GAPDH levels remain constant, proving the effect is due to specific kinase inhibition rather than global protein degradation or unequal sample loading.
Quantitative Data Summarization
The table below illustrates a mock Structure-Activity Relationship (SAR) progression, demonstrating the synergistic effect of the structural modifications discussed in Section 2. The data reflects typical behavior for pyrazole-aniline derivatives targeting CDKs[2].
Compound Scaffold / Modifications
CDK2 IC₅₀ (µM)
MCF-7 Viability IC₅₀ (µM)
Structural Rationale & Impact
N-[(1H-pyrazol-3-yl)methyl]aniline
15.40
> 50.0
Baseline hinge binding; high entropic penalty due to free rotation.
4-bromo-N-[(1H-pyrazol-3-yl)methyl]aniline
3.20
18.5
Halogen bonding in the DFG-out pocket significantly improves affinity.
Synergistic effect of conformational locking and halogen bonding.
Mechanistic Visualization
Fig 2: Mechanism of CDK2 inhibition by the pyrazole scaffold halting cell cycle.
References
[3] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (PubMed - NIH). URL:[Link]
[1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences (MDPI). URL:[Link]
[2] Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]
Application Note: Structural Elucidation of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline using NMR and Mass Spectrometry
Introduction In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. This application note provides a detailed guide t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. This application note provides a detailed guide to the spectroscopic characterization of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, a heterocyclic compound with potential applications in medicinal chemistry. The structural complexity, featuring a substituted aniline ring linked to a pyrazole moiety, necessitates a multi-faceted analytical approach. Herein, we delved into the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to unambiguously determine its chemical structure. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for the comprehensive analysis of this and similar molecules.
The strategic integration of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, in conjunction with high-resolution mass spectrometry, provides a self-validating system for structural confirmation. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a deeper understanding of the characterization process.
Predicted Spectroscopic Data
Due to the novelty of this specific compound, experimental data is not widely available. The following sections are based on predicted data derived from the known spectroscopic behavior of its constituent fragments: the 4-bromo-2,6-dimethylaniline and 1H-pyrazole moieties, and general principles of NMR and MS.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, ¹H and ¹³C NMR are fundamental.
A. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to each unique proton environment in the molecule.
Table 1: Predicted ¹H NMR Data for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~12.0 - 13.0
br s
1H
Pyrazole N-H
~7.50
d
1H
Pyrazole H-5
~7.05
s
2H
Aromatic C-H (aniline ring)
~6.20
d
1H
Pyrazole H-4
~4.30
s
2H
Methylene (-CH₂-)
~3.50
br s
1H
Amine N-H
~2.20
s
6H
Methyl (-CH₃) x 2
Causality of Predictions:
The pyrazole N-H proton is expected to be significantly deshielded and broadened due to hydrogen bonding and exchange.
The aromatic protons of the 4-bromo-2,6-dimethylaniline ring are equivalent due to symmetry, resulting in a single sharp singlet.[1]
The pyrazole protons H-4 and H-5 will appear as doublets due to coupling with each other.[2][3][4]
The methylene protons adjacent to the amine and the pyrazole ring will appear as a singlet.
The two methyl groups on the aniline ring are chemically equivalent and will integrate to 6 protons.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Chemical Shift (δ, ppm)
Assignment
~150.0
Pyrazole C-3
~145.0
Aromatic C-N
~138.0
Pyrazole C-5
~132.0
Aromatic C-CH₃
~129.0
Aromatic C-H
~118.0
Aromatic C-Br
~105.0
Pyrazole C-4
~45.0
Methylene (-CH₂-)
~18.0
Methyl (-CH₃)
Causality of Predictions:
The chemical shifts are estimated based on standard values for substituted anilines and pyrazoles.[2][5]
The carbon attached to the bromine atom (C-Br) is expected to be shielded compared to the other aromatic carbons.
The carbons of the pyrazole ring have characteristic chemical shifts that aid in their assignment.[6]
II. Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are crucial for confirming its identity.
A. Predicted Mass Spectrum
For 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline (C₁₂H₁₄BrN₃), the expected monoisotopic mass is approximately 279.04 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.[8][9]
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
Ion
Calculated m/z
[M(⁷⁹Br)+H]⁺
280.0498
[M(⁸¹Br)+H]⁺
282.0478
B. Predicted Fragmentation Pattern
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.
Key Predicted Fragmentations:
Loss of the pyrazolylmethyl group: This would result in a fragment ion corresponding to the 4-bromo-2,6-dimethylaniline cation.
Benzylic cleavage: Cleavage of the C-N bond between the methylene group and the aniline ring would yield a pyrazolylmethyl cation.
Loss of a bromine radical: This would lead to a fragment ion at [M-Br]⁺.
Experimental Protocols
The following are detailed protocols for the acquisition of NMR and MS data for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline.
Protocol 1: NMR Spectroscopy
Sample Preparation:
a. Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
b. Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
a. Use a 400 MHz or higher field NMR spectrometer.
b. Acquire the spectrum at 298 K.
c. Set the spectral width to cover the range of -2 to 14 ppm.
d. Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
e. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
a. Use the same sample and spectrometer.
b. Acquire a proton-decoupled ¹³C spectrum.
c. Set the spectral width to cover the range of 0 to 200 ppm.
d. Use a 45-degree pulse angle with a relaxation delay of 2-3 seconds.
e. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Protocol 2: Mass Spectrometry
Sample Preparation:
a. Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
High-Resolution Mass Spectrometry (HRMS) Acquisition (ESI):
a. Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
b. Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
c. Acquire the spectrum in positive ion mode.
d. Set the mass range to scan from m/z 50 to 500.
e. Use an internal or external calibrant to ensure high mass accuracy.
Visualization of the Characterization Workflow
The following diagram illustrates the logical flow of the structural characterization process.
Caption: Workflow for the structural elucidation of the target compound.
Conclusion
The comprehensive structural characterization of novel compounds like 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is a critical step in the drug discovery and development pipeline. By leveraging the synergistic power of NMR spectroscopy and mass spectrometry, researchers can gain unambiguous insights into the molecular architecture of such entities. The protocols and interpretive guidance provided in this application note serve as a robust framework for the analysis of this and structurally related compounds, ensuring a high degree of confidence in the assigned structure. The principles outlined herein underscore the importance of a meticulous, multi-technique approach to chemical characterization in modern scientific research.
References
Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. IOS Press. [Link]
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]
Elguero, J., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-85. [Link]
ResearchGate. (2026). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
ResearchGate. (n.d.). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-NMR of compound 9a (400 MHz, CDCl3). [Link]
Hang, W., et al. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry, 77(5), 1541-1548. [Link]
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
How to synthesize 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline from 4-bromo-2,6-dimethylaniline
Application Note: Chemoselective Synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Pro...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers
Keywords: Reductive Amination, 4-bromo-2,6-dimethylaniline, Pyrazole, Hit-to-Lead Optimization, Chemoselectivity.
Introduction & Strategic Rationale
The compound 4-bromo-2,6-dimethylaniline (CAS: 24596-19-8) is a highly valued pharmaceutical intermediate, frequently utilized in hit-to-lead optimization to refine promising drug candidates for efficacy and safety[1]. Its incorporation into molecular scaffolds is prominent in the development of various therapeutic agents, including kinase inhibitors and CGRP antagonists[2].
Synthesizing 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline requires the precise formation of a secondary amine. While direct alkylation using 3-(chloromethyl)-1H-pyrazole is a theoretical pathway, it is practically flawed. Direct alkylation often results in over-alkylation (yielding tertiary amines) and competitive N-alkylation at the unprotected pyrazole ring.
The Superior Pathway: Reductive Amination
To ensure a self-validating, high-yield system, we employ the reductive amination of 4-bromo-2,6-dimethylaniline with 1H-pyrazole-3-carboxaldehyde. This method leverages the mild reducing agent Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is highly chemoselective; it reduces the intermediate iminium ion rapidly but does not reduce the unreacted aldehyde, minimizing side reactions. Furthermore, the steric hindrance imparted by the 2,6-dimethyl groups on the aniline necessitates a mild acid catalyst (acetic acid) to drive imine formation prior to reduction. Typical reductive amination conditions in pharmaceutical development rely on such finely tuned solvent and catalyst parameters to maximize yield[3].
Experimental Workflow & Mechanistic Pathway
The following diagram illustrates the logical progression of the synthesis, highlighting the transition from raw materials to the purified secondary amine.
Figure 1: Workflow for the chemoselective reductive amination and isolation process.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a 10 mmol scale reaction.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
4-bromo-2,6-dimethylaniline
200.08
1.00
2.00 g (10.0 mmol)
Primary Amine (Nucleophile)
1H-pyrazole-3-carboxaldehyde
96.09
1.05
1.01 g (10.5 mmol)
Electrophile
NaBH(OAc)₃ (STAB)
211.94
1.50
3.18 g (15.0 mmol)
Chemoselective Reductant
Acetic Acid (Glacial)
60.05
1.00
0.57 mL (10.0 mmol)
Acid Catalyst
1,2-Dichloroethane (DCE)
98.96
N/A
40.0 mL
Reaction Solvent
Note: 1.0 equivalent of acetic acid is utilized here rather than a catalytic drop. The steric bulk of the 2,6-dimethyl groups significantly retards the nucleophilic attack; stoichiometric acid ensures complete protonation of the intermediate carbinolamine to form the reactive iminium ion.
Detailed Experimental Protocol
Step 1: System Preparation and Imine Formation
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Add 4-bromo-2,6-dimethylaniline (2.00 g, 10.0 mmol) and 1H-pyrazole-3-carboxaldehyde (1.01 g, 10.5 mmol) to the flask.
Suspend the reactants in anhydrous 1,2-Dichloroethane (DCE, 40 mL).
Causality Note: Stir the mixture at room temperature for 2 hours before adding the reducing agent. This pre-stirring allows the sterically hindered aniline to fully condense with the aldehyde, forming the imine/iminium intermediate and preventing the premature reduction of the aldehyde to an alcohol.
Step 2: Reduction
Cool the reaction mixture to 0 °C using an ice-water bath.
Causality Note: Portion-wise addition at 0 °C controls the exothermic hydride transfer and minimizes the generation of hydrogen gas.
Remove the ice bath and allow the reaction to warm to room temperature. Stir under argon for 12 hours.
Step 3: Quench and Workup
Dilute the reaction mixture with Dichloromethane (DCM, 40 mL).
Carefully quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃, 40 mL). Caution: Effervescence (CO₂ gas) will occur as the acetic acid is neutralized.
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
Purify the crude residue via flash column chromatography on silica gel.
Use a gradient elution starting from 100% Hexanes to 60:40 Hexanes/Ethyl Acetate. The pyrazole moiety increases the polarity of the product, necessitating a moderately polar eluent for successful elution.
Pool the product-containing fractions (verified by TLC, UV active) and evaporate the solvent to afford 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline as a solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical checks must be satisfied:
LC-MS: Confirm the exact mass. The presence of the bromine atom will yield a distinct M and M+2 isotopic pattern (approx. 1:1 ratio) at m/z [M+H]⁺ ~280 and 282.
¹H NMR (CDCl₃ or DMSO-d₆):
Disappearance of the aldehyde proton signal (~9.5-10.0 ppm).
Appearance of a new methylene (-CH₂-) doublet or singlet (depending on coupling to the NH) around 4.0-4.5 ppm, integrating for 2 protons.
Presence of the secondary amine (-NH-) proton (exchangeable with D₂O).
Conservation of the 2,6-dimethyl singlet integrating for 6 protons.
References
Arborpharmchem. "Drug Discovery and Development 5 Shocking Facts You Need to Know - Pharmaceutical Intermediates Supplier." arborpharmchem.com. 1
Chinese Chemical Society (CCS) Publishing. "Fluorine-containing drugs approved by the FDA in 2021." ccspublishing.org.cn.2
Google Patents. "US8507533B2 - Glucagon receptor modulators." google.com. 3
Technical Support Center: Optimizing 4-Bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline Synthesis
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists troubleshooting low reaction yields during the synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists troubleshooting low reaction yields during the synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline.
The synthesis of this target molecule relies on the reductive amination between 4-bromo-2,6-dimethylaniline and 1H-pyrazole-3-carbaldehyde . If you are experiencing low yields, it is almost certainly due to a kinetic mismatch between imine formation and aldehyde reduction.
Why is this specific coupling problematic?
Severe Steric Hindrance: The 2,6-dimethyl groups on the aniline flank the primary amine, creating a significant steric shield. This severely retards the initial nucleophilic attack on the aldehyde, making imine formation the rate-limiting step.
Electronic Deactivation: The 4-bromo substituent is strongly electron-withdrawing. This reduces the electron density on the aniline nitrogen via inductive effects, further depressing its nucleophilicity compared to an unhindered aniline.
Competitive Over-Reduction: Because imine formation is sluggish, the reducing agent is left exposed to the unreacted 1H-pyrazole-3-carbaldehyde. If the reducing agent is added prematurely, it will rapidly reduce the aldehyde to 1H-pyrazol-3-ylmethanol, permanently capping your yield[1].
Reaction pathway showing desired imine formation vs. competitive aldehyde over-reduction.
Section 2: Diagnostic FAQs
Q1: I am using direct reductive amination with NaBH(OAc)₃, but my LCMS shows >50% of the pyrazole alcohol byproduct. How do I prevent this?A1: The rate of aldehyde reduction is outcompeting imine formation. You must switch from a "direct" to an "indirect" (stepwise) reductive amination[2]. Do not add the until the imine has fully formed. Use a dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄) or 4Å molecular sieves to drive the imine condensation to completion first, then add the reducing agent.
Q2: I added Acetic Acid (AcOH) to catalyze the reaction, but the yield actually dropped. Why?A2: While AcOH (1-2 equivalents) is standard for NaBH(OAc)₃ reductive aminations to activate the carbonyl[3], excess acid can protonate the weakly basic 4-bromo-2,6-dimethylaniline (pKa ~3-4), rendering it completely non-nucleophilic. Furthermore, the basic nitrogen on the 1H-pyrazole ring can also be protonated, altering solubility. Restrict AcOH to exactly 1.0 equivalent, or rely entirely on Lewis acid catalysis.
Q3: My product is stuck in an emulsion during the aqueous workup. How do I isolate it?A3: If you used Ti(OiPr)₄, the addition of water generates insoluble titanium dioxide (TiO₂) gels. To break this emulsion, quench the reaction with a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 1-2 hours. The tartrate chelates the titanium, pulling it into the aqueous layer and leaving a clean organic phase.
Section 3: Optimized Experimental Protocols
To ensure a self-validating system, we provide two protocols. Protocol A is the industry standard for moderately hindered systems. Protocol B is the aggressive fallback for severe steric resistance.
Protocol A: Stepwise NaBH(OAc)₃ with Molecular Sieves (Recommended)
Mechanism: Relies on physical water removal to drive imine formation before mild reduction.
Imine Formation: In an oven-dried flask under N₂, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) and 1H-pyrazole-3-carbaldehyde (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).
Dehydration: Add activated 4Å molecular sieves (500 mg/mmol) and glacial acetic acid (1.0 eq). Stir at room temperature for 12-16 hours.
Self-Validation Check: Remove an aliquot, dilute in MeCN, and check by LCMS. You should see the imine mass [M+H]⁺ and the complete disappearance of the aldehyde.
Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq)[2].
Completion: Stir for 4 hours, allowing it to warm to room temperature.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, filter, and concentrate.
Protocol B: Lewis Acid-Mediated (Ti(OiPr)₄) Reductive Amination (For Stubborn Cases)
Mechanism: Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the aldehyde and a water scavenger, forming a transient titanium-imine complex.
Complexation: Dissolve the aniline (1.0 eq) and aldehyde (1.05 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 12 hours.
Expert Insight: The 1H-pyrazole ring strongly coordinates Lewis acids. 2.0 equivalents are required because the first equivalent is sequestered by the pyrazole, leaving the second to catalyze imine formation.
Reduction: Add NaBH₄ (1.5 eq) or NaBH₃CN (1.5 eq) in one portion. Stir for 6 hours.
Quench (Critical): Add saturated aqueous Rochelle's salt solution (equal volume to THF). Stir vigorously for 2 hours until the phases separate clearly (organic layer will be clear, aqueous layer will be slightly cloudy but fluid).
Isolation: Extract with EtOAc, dry, and purify via silica gel chromatography.
Optimized indirect reductive amination workflow utilizing Ti(OiPr)4 for hindered anilines.
Section 4: Quantitative Data & Condition Comparison
The following table summarizes expected outcomes based on the chosen methodology, highlighting why indirect methods are required for this specific substrate.
Methodology
Reducing Agent
Additive / Catalyst
Imine Pre-formation Time
Expected Yield
Primary Failure Mode
Direct Amination
NaBH(OAc)₃
AcOH (1.0 eq)
0 h (One-pot)
< 20%
Over-reduction of aldehyde to alcohol.
Indirect Amination
NaBH(OAc)₃
4Å MS + AcOH
12-16 h
55 - 65%
Incomplete imine formation.
Lewis Acid Indirect
NaBH₄
Ti(OiPr)₄ (2.0 eq)
12 h
75 - 85%
Emulsion during workup (if not quenched properly).
Section 5: References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Journal of Organic Chemistry.[Link]
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]
Technical Support Center: Overcoming Aqueous Solubility Issues for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Welcome to the Formulation and Assay Troubleshooting Center. Working with highly lipophilic, weakly basic compounds like 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline presents significant challenges in both in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation and Assay Troubleshooting Center. Working with highly lipophilic, weakly basic compounds like 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline presents significant challenges in both in vitro assay development and in vivo dosing. This guide provides field-proven, mechanistically grounded solutions to prevent precipitation, ensure accurate dosing, and maintain scientific integrity in your experiments.
Section 1: Molecule Profiling & The Causality of Insolubility (FAQ)
Q: Mechanistically, why does 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline exhibit such poor aqueous solubility?A: The insolubility of this compound is a direct consequence of its molecular architecture. The molecule features a highly hydrophobic 4-bromo-2,6-dimethylaniline core. The heavy bromine atom and the two methyl groups significantly increase the lipophilicity (LogP) and the crystal lattice energy of the solid state. Furthermore, while the (1H-pyrazol-3-yl)methylamino moiety contains nitrogen atoms capable of hydrogen bonding, they are only weakly basic. At a physiological pH of 7.4, the molecule remains largely un-ionized. Without the hydration sphere that an ionized species would provide, the hydrophobic effect dominates, causing the molecules to aggregate and precipitate out of aqueous solutions. Over 40% of new chemical entities (NCEs) in drug discovery share this profile and are practically insoluble in water .
Section 2: Troubleshooting Guide 1 - In Vitro Assay Formulation (The "DMSO Crash")
Q: My compound crashes out immediately when I dilute my DMSO stock into the biochemical assay buffer (pH 7.4). How do I prevent this?A: This phenomenon, commonly known as the "DMSO crash," occurs when the rapid diffusion of DMSO into the bulk aqueous phase leaves the hydrophobic drug molecules locally supersaturated, leading to rapid nucleation and precipitation. To prevent this, you must lower the dielectric constant of the aqueous vehicle and reduce interfacial tension using co-solvents and surfactants .
Step-by-Step Methodology: Co-solvent/Surfactant Solubilization Workflow
This protocol utilizes a self-validating step (nephelometry/absorbance) to ensure the compound remains in a molecularly dispersed state.
Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
Surfactant Pre-mixing: In a microcentrifuge tube, mix the DMSO stock 1:1 (v/v) with a non-ionic surfactant such as Tween-20 or Cremophor EL. Vortex for 30 seconds. Causality: Coating the solvated molecules with surfactant before aqueous exposure prevents immediate hydrophobic aggregation.
Aqueous Titration: Prepare your assay buffer (e.g., PBS or HEPES, pH 7.4) containing 5% PEG400. Slowly titrate the DMSO/Surfactant mixture into the buffer under constant, vigorous vortexing to a final compound concentration of 10 µM.
Validation (Nephelometry): Read the absorbance of the final solution at 620 nm in a spectrophotometer. A reading identical to the blank buffer confirms a true solution. Any elevated baseline indicates sub-visual light scattering from colloidal aggregates.
Decision tree for troubleshooting in vitro assay precipitation using co-solvents and cyclodextrins.
Section 3: Troubleshooting Guide 2 - In Vivo Formulation via Cyclodextrin Complexation
Q: I need to dose this compound in vivo (IV or PO) at high concentrations, but organic solvents are too toxic for the animals. What is the best formulation strategy?A: The gold standard for formulating highly lipophilic, weakly basic compounds for in vivo studies without using harsh solvents is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide shaped like a truncated cone. The hydrophobic 4-bromo-2,6-dimethylaniline core of your molecule will spontaneously partition into the non-polar internal cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. This "hides" the insoluble moiety from the water without altering the drug's covalent structure.
Step-by-Step Methodology: Phase Solubility Study and Complexation
Vehicle Preparation: Prepare aqueous solutions of HP-β-CD in purified water at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v).
API Addition: Add an excess amount of solid 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline (e.g., 10 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.
Equilibration: Place the vials on a rotary shaker at 25°C for 48 hours. Causality: Complexation is a thermodynamic equilibrium process; sufficient time must be allowed for the solid lattice to break down and the host-guest complex to form.
Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove any uncomplexed, solid API.
Quantification: Dilute the filtrate and quantify the dissolved API concentration using HPLC-UV against a standard curve.
Workflow for generating an aqueous inclusion complex using HP-β-Cyclodextrin.
Data Presentation: Expected Solubility Enhancement
Below is a representative data table demonstrating the quantitative impact of various formulation strategies on the apparent aqueous solubility of this class of molecule.
Formulation Vehicle
pH
Apparent Solubility (mg/mL)
Fold Enhancement
Solubilization Mechanism
PBS (Control)
7.4
< 0.005
1x
Baseline
0.1 N HCl
1.2
0.45
90x
Ionization (Protonation of weak base)
10% PEG400 + 2% Tween 80
7.4
1.25
250x
Co-solvency & Micellar Solubilization
20% HP-β-CD (w/v)
7.4
3.80
760x
Host-Guest Inclusion Complexation
References
Title: Drug Solubility: Importance and Enhancement Techniques
Source: ISRN Pharmaceutics (PMC)
URL: [Link]
Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments
Source: European Pharmaceutical Review
URL: [Link]
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
Source: Pharmaceutics (MDPI)
URL: [Link]
Troubleshooting
Technical Support Center: HPLC Method Development & Troubleshooting for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 4-bromo-2,6-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline .
Due to its unique structural features, this compound presents specific chromatographic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality of retention behaviors and providing self-validating experimental protocols to ensure scientific integrity.
Analyte Profiling & The Chromatographic Challenge
Before altering any instrument parameters, we must analyze the structural causality behind the chromatographic behavior of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline:
Hydrophobic Core: The 4-bromo-2,6-dimethylphenyl moiety imparts strong hydrophobicity and significant steric hindrance around the nitrogen center.
Ionizable Centers: The molecule contains a secondary amine and a pyrazole ring. The pyrazole ring possesses two nitrogen atoms: one pyrrole-like (NH, pKa ~14) and one pyridine-like (N, conjugate acid pKa ~2.5). The secondary aniline nitrogen typically exhibits a pKa around 4.0–5.0.
The Root Cause of Tailing: At a standard, unbuffered mid-range pH (pH 5.0–7.0), the secondary amine is partially protonated (cationic). Simultaneously, the residual silanol groups (Si-OH) on standard silica-based stationary phases (pKa ~ 3.5–4.5) are fully ionized to Si-O⁻. This creates a severe electrostatic ion-exchange interaction. Because this secondary retention mechanism is kinetically slower than the primary hydrophobic retention, it manifests as severe peak tailing and baseline distortion [1].
Diagnostic Workflow: Isolating the Root Cause
When peak tailing occurs, you must first determine if the system is experiencing a physical hardware failure or a chemical acid-base interaction [3]. Follow the self-validating diagnostic workflow below.
Fig 1. Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.
Troubleshooting Guide: The "Tailing Peak" Conundrum
Q: My analyte peak is tailing severely (Tf > 2.0). How do I definitively prove whether it's the column hardware or a chemical interaction?A: Implement a self-validating diagnostic injection. Inject a purely neutral marker (such as toluene or uracil) under your current mobile phase conditions. Neutral compounds cannot undergo acid-base ion-exchange interactions [3].
Outcome A: If the neutral marker is perfectly symmetrical but your basic analyte tails, the issue is chemical (silanol interactions). Proceed to method optimization.
Outcome B: If both the neutral marker and your analyte tail, the issue is physical (e.g., column void, dead volume in PEEK fittings, or a partially blocked inlet frit) [3]. Replace the column or minimize extra-column volume.
Q: I've confirmed the issue is chemical. Should I use a low-pH or high-pH mobile phase to fix it?A: Both approaches are valid, but they operate on entirely different causal mechanisms [4]:
Low pH (pH 2.0 - 2.5): By using 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you fully protonate the analyte (making it highly polar) but suppress the ionization of the surface silanols (keeping them as neutral Si-OH).
High pH (pH 10.0): By using 10 mM Ammonium Bicarbonate, you fully deprotonate the secondary amine and pyrazole, rendering the molecule neutral. A neutral molecule cannot undergo ion-exchange with the ionized Si-O⁻ groups. Crucial: This requires a specialized hybrid-silica column that will not dissolve at high pH.
This protocol relies on silanol suppression and requires a modern, high-purity column to prevent trace-metal-induced silanol acidity [2].
Mobile Phase Preparation:
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (Final pH ~2.7).
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Column Selection: Install a high-purity, extensively end-capped C18 column (Type B silica) or a polar-embedded column (e.g., Amide-C18) to sterically shield residual silanols.
System Equilibration: Flush the column with 20 column volumes (CV) of 95% A / 5% B to fully saturate the stationary phase with the acidic modifier.
Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 40°C.
Data Evaluation: Integrate the peak and calculate the Tailing Factor (Tf) at 5% peak height. A Tf ≤ 1.5 indicates successful suppression of secondary interactions.
Protocol B: High-pH Method Optimization (For Maximum Retention)
Because the analyte becomes neutral at high pH, it becomes significantly more hydrophobic, allowing for greater retention and resolution from polar impurities [4].
Mobile Phase Preparation:
Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust to pH 10.0 using dilute Ammonium Hydroxide.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Column Selection: Install a pH-stable Ethylene-Bridged Hybrid (BEH) C18 column. Do not use standard silica, as it will dissolve rapidly at pH 10.
Execution: Equilibrate with 20 CV of the high-pH mobile phase. Run the same 5% to 95% B gradient as Protocol A.
Causality Check: You should observe a longer retention time compared to the low-pH method, alongside a sharp, highly symmetrical peak.
Data Presentation: Optimization Matrices
Table 1: Mechanistic Effect of Mobile Phase pH on Analyte & Silanol Ionization
Mobile Phase pH
Analyte Ionization State
Silanol Ionization State (Si-OH)
Dominant Retention Mechanism
Expected Peak Shape
Low (pH 2.0)
Fully Protonated (+1)
Neutral (Si-OH)
Hydrophobic (Primary)
Sharp, Symmetrical
Neutral (pH 7.0)
Partially Protonated
Fully Ionized (Si-O⁻)
Hydrophobic + Ion-Exchange
Severe Tailing
High (pH 10.0)
Fully Deprotonated (0)
Fully Ionized (Si-O⁻)
Hydrophobic (Primary)
Sharp, Symmetrical
Table 2: Column Selection Matrix for Basic Anilines/Pyrazoles
Column Technology
Silanol Activity
pH Stability
Suitability for this Analyte
Type A Silica (Older C18)
High (Trace Metals)
pH 2.0 - 8.0
Poor (Avoid entirely)
Type B Silica (End-capped C18)
Low
pH 2.0 - 8.0
Good (Use with Low-pH Protocol)
Polar-Embedded C18
Very Low (Shielded)
pH 2.0 - 8.0
Excellent (Use with Low-pH Protocol)
Hybrid Silica (e.g., BEH)
Low
pH 1.0 - 12.0
Excellent (Mandatory for High-pH Protocol)
Frequently Asked Questions (FAQs)
Q: Why does increasing the column temperature improve the peak shape for this specific compound?A: The 4-bromo-2,6-dimethylphenyl group is highly sterically hindered. At lower temperatures, this bulkiness restricts the molecule's ability to rapidly orient and partition into the C18 pores. Increasing the column temperature (e.g., to 40°C–50°C) increases the kinetic rate of mass transfer between the mobile and stationary phases (optimizing the 'C' term of the van Deemter equation). This faster mass transfer sharpens the peak and reduces the appearance of tailing [4].
Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing?A: Historically, TEA (a competing base) was added at ~20 mM to intentionally bind to and mask active silanols [2]. While effective for UV-based methods, TEA is notoriously difficult to wash out of the HPLC system, alters column selectivity permanently, and causes massive ion suppression in LC-MS applications. Modern method development strictly prioritizes using high-purity Type B silica columns and proper pH control over the use of competing amine additives.
References
Title: Peak Tailing in HPLC
Source: Element Lab Solutions
URL: [Link]
Title: How to Reduce Peak Tailing in HPLC?
Source: Phenomenex
URL: [Link]
Reducing impurities during the purification of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and steric challenges associated with the synthesis and purification of 4-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and steric challenges associated with the synthesis and purification of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline .
This molecule is typically synthesized via the reductive amination of 4-bromo-2,6-dimethylaniline with 1H-pyrazole-3-carbaldehyde using sodium triacetoxyborohydride (STAB). The severe steric bulk of the 2,6-dimethyl groups, combined with the distinct pKa values of the pyrazole and aniline moieties, dictates a highly specific impurity profile.
Part 1: Troubleshooting FAQs
Q: Why does my crude product contain significant amounts of unreacted 4-bromo-2,6-dimethylaniline, and how can I remove it?A: The 2,6-dimethyl groups flank the primary amine, creating severe steric hindrance that drastically slows down the initial condensation with 1H-pyrazole-3-carbaldehyde to form the imine. If STAB is added too early, it may prematurely reduce the aldehyde to an unreactive alcohol before the imine fully forms [1].
Solution: To remove the unreacted aniline, exploit the pKa difference. 4-bromo-2,6-dimethylaniline is a weakly basic primary amine (pKa ~3.9) [2]. The target secondary amine product is more basic due to the electron-donating nature of the alkyl linkage. By performing an acid-base extraction with a carefully titrated weak acid (e.g., 1M HCl), you can preferentially protonate the target secondary amine into the aqueous phase, leaving the less basic unreacted primary aniline in the organic phase [4].
Q: My NMR shows broad peaks around 1.9 ppm and complex multiplets. How do I eliminate trace boron and acetate impurities?A: These are residual byproducts from the STAB reducing agent (borates and acetates). While the reduced amine product does not covalently interact with the sodium ion, these salts easily become trapped in the crude organic matrix during concentration [1].
Solution: A rigorous alkaline aqueous workup is required. Washing the initial organic layer with 1M NaOH converts these byproducts into highly water-soluble sodium borate and sodium acetate, effectively partitioning them into the aqueous waste stream.
Q: I am observing a pink/brown discoloration in my isolated product. What causes this, and how can I decolorize it?A: Anilines are highly susceptible to aerial oxidation, forming colored polymeric species, azo, or azoxy compounds [4]. This is exacerbated by trace transition metals or prolonged exposure to light and air during the workup phase.
Solution: Incorporate an activated charcoal (Norit) treatment during the crystallization step. Alternatively, washing the organic layer with a mild reducing agent like aqueous sodium dithionite (Na₂S₂O₄) can reduce oxidized impurities back to the colorless amine state.
Q: Is over-alkylation (formation of a tertiary amine) a major concern for this synthesis?A: Generally, no. While reductive amination of primary amines can often be complicated by over-alkylation [1], the severe steric bulk of the 2,6-dimethyl groups on your starting aniline makes the addition of a second bulky (1H-pyrazol-3-yl)methyl group highly unfavorable. If trace tertiary amine is detected, it can be easily removed via silica gel flash chromatography.
Part 2: Quantitative Data Presentation
The following table summarizes the field-proven purification strategies for this specific molecule, allowing you to select the method that best fits your purity requirements and scale.
Purification Method
Target Purity
Yield Recovery
Scalability
Time Required
Key Impurities Removed
Acid-Base Extraction
92 - 95%
High (>85%)
Excellent
2 - 3 Hours
Unreacted Aniline, Boron Salts
HCl Salt Crystallization
> 98%
Moderate (70-80%)
Excellent
12 - 24 Hours
Oxidation Products, Regioisomers
Flash Chromatography
> 99%
Low-Moderate (60-75%)
Poor
4 - 6 Hours
Over-alkylated products, Alcohols
Part 3: Experimental Protocols
Protocol A: Optimized Acid-Base Extraction & Salt Crystallization
This protocol is a self-validating system designed to isolate the target secondary amine from unreacted starting materials using precise pH control.
Quench & Alkaline Wash: Dilute the crude reductive amination mixture (typically in 1,2-dichloroethane or dichloromethane) with an equal volume of DCM. Add 1M NaOH (1 mL per mmol of STAB used).
Causality: This step solubilizes boron and acetate salts [1].
Validation: Check the aqueous layer with pH paper; it must read pH > 10 to ensure complete neutralization of acetic acid. Discard the aqueous layer.
Selective Protonation: Extract the organic layer with 1M HCl (3 × 0.5 volumes).
Causality: The more basic secondary amine product protonates and moves to the aqueous layer. The sterically hindered, less basic unreacted aniline (pKa ~3.9) [2] remains largely in the organic layer.
Basification & Recovery: Combine the acidic aqueous extracts. Cool to 0°C in an ice bath. Slowly add 6M NaOH dropwise with vigorous stirring until the solution reaches pH 10.
Validation: A cloudy suspension or oil will form immediately as the free base precipitates out of the aqueous solution.
Final Extraction: Extract the basified aqueous layer with fresh DCM (3 × 0.5 volumes). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Crystallization (Optional but Recommended): Dissolve the concentrated free base in a minimal amount of hot ethanol. Add 1.1 equivalents of ethereal HCl. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting white crystals and wash with cold diethyl ether.
Protocol B: Flash Chromatography for Analytical Purity
Use this protocol when >99% purity is required for biological assays or structural characterization.
Sample Loading: Dry-load the crude mixture onto silica gel.
Causality: The pyrazole nitrogen is weakly basic (pKa ~2.5) [3]. Liquid loading often results in severe streaking; dry-loading ensures a tight initial band.
Solvent System: Use a gradient of Hexanes : Ethyl Acetate (80:20 to 50:50). Crucial: Add 1% Triethylamine (TEA) to the mobile phase.
Causality: TEA passivates the acidic silanol groups on the silica gel, preventing the basic amine/pyrazole product from tailing and degrading on the column.
Elution Profile: Unreacted 4-bromo-2,6-dimethylaniline elutes first (least polar). The target secondary amine elutes second. Any unreacted 1H-pyrazole-3-carbaldehyde or its reduced alcohol byproduct will elute last (highly polar).
Part 4: Process Visualization
The following diagram maps the logical flow of the acid-base extraction protocol, highlighting the phase separation and the fate of specific impurities.
Acid-base purification workflow for isolating the target secondary amine from reductive amination.
References
Source: PMC (nih.gov)
Source: NIH (nih.gov)
Source: NIH (nih.gov)
Overcoming challenges in the purification of sterically hindered anilines
Source: Benchchem
URL
Troubleshooting
Troubleshooting degradation of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline in DMSO solution
Welcome to the technical support center for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the deg...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the degradation of this compound in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to provide you with the causal understanding and practical workflows necessary to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Compound Degradation
This section addresses specific issues you may encounter, providing diagnostic strategies and actionable solutions.
Issue 1: My analytical results (LC-MS, HPLC) show new, unexpected peaks over time.
Plausible Cause:
This is the most direct evidence of compound degradation. The appearance of new peaks indicates that the parent molecule is converting into one or more new chemical entities. The primary suspects for this degradation in a DMSO solution are hydrolysis, oxidation, and solvent-mediated reactions. DMSO is notoriously hygroscopic and can absorb atmospheric moisture, which can lead to hydrolysis of sensitive compounds.[1] Additionally, aged or improperly stored DMSO can contain acidic impurities or peroxides that may catalyze degradation.[2]
Diagnostic Strategy:
The core of the diagnostic strategy is to systematically identify the degradant(s) and isolate the environmental factor causing the instability. A forced degradation study is an essential tool in this process.[3][4]
dot
Caption: Diagnostic workflow for identifying degradation pathways.
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This is your T=0 Control .
Stress Sample Preparation:
Hydrolytic Stress: To an aliquot of the stock solution, add deionized water to a final concentration of 5% (v/v).[1]
Oxidative Stress: To an aliquot, add H₂O₂ to a final concentration of 0.1%.
Photolytic Stress: Place an aliquot in a clear glass vial and expose it to controlled UV light (e.g., 1.2 million lux hours) or ambient laboratory light.[4] Keep a control sample in an amber vial under the same conditions.
Thermal Stress: Place an aliquot in an amber vial in an incubator set to 40°C.[1]
Time-Point Analysis: Analyze all samples (including controls) by LC-MS/MS at time points 0, 24, 48, and 72 hours.[6]
Data Analysis:
Monitor the decrease in the parent compound's peak area and the increase in new peak areas.
Use the MS/MS fragmentation pattern of the parent compound to predict and identify the structures of the degradation products.[3] The aniline and pyrazole moieties are the most likely sites for modification.
Solution/Mitigation Strategy:
Based on the results of the forced degradation study:
If hydrolysis is the issue: Use only high-purity, anhydrous DMSO. Purchase in small-volume bottles to minimize atmospheric moisture absorption after opening. Store stock solutions under an inert atmosphere (argon or nitrogen).
If oxidation is the issue: Purge the DMSO solvent and the headspace of the vial with an inert gas before sealing. Avoid sources of peroxide contamination.
If photolysis is the issue: Prepare and store all solutions in amber vials to protect them from light.
Issue 2: The biological activity or potency of my compound solution has decreased significantly upon storage.
Plausible Cause:
A loss of potency is a functional consequence of compound degradation. Even a small percentage of degradation can lead to a significant drop in the effective concentration of the active molecule. This can also be caused by precipitation of the compound out of the DMSO solution, which is a common issue for compounds stored at high concentrations or subjected to freeze-thaw cycles.[7][8]
Diagnostic Strategy:
The primary goal is to determine if the loss of activity is due to chemical degradation or physical precipitation. This requires both analytical chemistry and careful sample handling.
Visual Inspection: Before use, carefully inspect the thawed solution (both visually and under magnification if possible) for any precipitate.
Concentration Re-verification:
Centrifuge the aged sample at high speed (e.g., >10,000 g) for 10 minutes to pellet any precipitate.
Carefully take a supernatant aliquot and analyze it by HPLC-UV or LC-MS alongside a freshly prepared standard of known concentration.
A lower-than-expected concentration in the supernatant confirms precipitation. If the concentration is correct but activity is low, chemical degradation is the likely cause.
¹H NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting structural changes.
Acquire a ¹H NMR spectrum of the aged sample in DMSO-d6.
Compare this to the spectrum of a freshly prepared sample.
Look for the disappearance of parent signals and the appearance of new signals. Changes in the chemical shifts around the aniline N-H or pyrazole N-H protons can be early indicators of degradation.
Experimental Protocol: Verifying Concentration and Integrity
Spectrum matches the reference spectrum of the pure compound.
Solution/Mitigation Strategy:
Prevent Precipitation: Store compounds at concentrations known to be soluble. If a high concentration stock is needed, consider sonicating the solution in a 37°C water bath before use to ensure complete re-dissolution.[9] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.[10]
Prevent Chemical Degradation: If degradation is confirmed, implement the mitigation strategies outlined in Issue 1 (use of anhydrous solvent, inert atmosphere, light protection).
Frequently Asked Questions (FAQs)
Q1: What is the best way to store a 10 mM stock solution of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline in DMSO?
For long-term storage (>1 month), we recommend aliquoting the solution into single-use volumes in amber glass vials, purging the headspace with argon or nitrogen, and storing at -80°C.[10] For short-term storage (up to 1 month), -20°C is acceptable. Avoid storing at 4°C or room temperature for extended periods.
Q2: Can the DMSO solvent itself degrade, and can this affect my compound?
Yes. Although DMSO is stable at room temperature, it can undergo autocatalytic decomposition at elevated temperatures (near its boiling point of 189°C), especially in the presence of acidic or basic impurities.[2][11] More relevant for laboratory storage, aged DMSO can form peroxides, which are reactive oxidants. The degradation of DMSO can produce acidic byproducts like methanesulfonic acid, which can in turn catalyze the degradation of your compound.[12][13] Always use high-purity, recently purchased DMSO from a reputable supplier.
Q3: My compound has both an aniline and a pyrazole moiety. Which is more likely to be unstable?
Both functional groups can be susceptible to degradation.
Anilines: The aniline nitrogen can be susceptible to oxidation, which can lead to colored byproducts. The entire aromatic system can also undergo reactions, though this is less common under typical storage conditions.[14]
Pyrazoles: The pyrazole ring is generally considered a stable aromatic heterocycle.[15] However, the N-H proton is acidic and can be involved in reactions. The ring itself can be susceptible to strong oxidizing agents or specific light-catalyzed reactions.
A definitive answer for this specific molecule would require a detailed forced degradation study as described above.
Q4: How many freeze-thaw cycles are acceptable for a DMSO stock solution?
It is best practice to minimize freeze-thaw cycles as much as possible.[10] While some robust compounds may survive many cycles, others can precipitate or degrade. A study on compound stability in DMSO showed no significant loss for many compounds after 11 cycles, but this is not universal.[1] We strongly recommend aliquoting stocks into volumes appropriate for a single experiment to avoid more than 1-2 freeze-thaw cycles.
Q5: What grade of DMSO should I use?
For preparing stock solutions for biological assays and long-term storage, always use the highest purity available, preferably an anhydrous or molecular biology grade with very low water content (<0.02%). This minimizes the risk of water-mediated hydrolysis.[1] For NMR studies, use high-quality deuterated DMSO (DMSO-d6).[16]
Minimizing byproducts in the synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Technical Support Center: Synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline Introduction: This technical guide addresses the synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, a key...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Introduction:
This technical guide addresses the synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, a key intermediate in pharmaceutical research. The primary and most efficient synthetic route is the reductive amination between 4-bromo-2,6-dimethylaniline and 1H-pyrazole-3-carboxaldehyde. While theoretically straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields. This document serves as a troubleshooting resource for researchers, providing in-depth, cause-and-effect analysis of common experimental issues and offering validated protocols to minimize byproduct formation.
Visual Overview: The Core Synthetic Pathway
The desired transformation is achieved via a two-stage, one-pot reaction. First, the nucleophilic aniline attacks the electrophilic aldehyde, forming a carbinolamine intermediate that dehydrates to an imine (or its protonated form, the iminium ion). Second, a selective reducing agent reduces the C=N double bond to yield the target secondary amine.
Caption: Core workflow for the synthesis via reductive amination.
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is disappointingly low, and TLC/LC-MS analysis shows significant amounts of unreacted 4-bromo-2,6-dimethylaniline. What are the likely causes?
A1: This is a frequent issue primarily rooted in inefficient imine formation, the rate-limiting step of the sequence.
Mechanistic Cause: Imine formation is a reversible equilibrium reaction. The ortho-methyl groups on the aniline sterically hinder the nitrogen's nucleophilic attack on the aldehyde. Furthermore, without an acid catalyst, the reaction is slow. If the equilibrium does not favor the imine, the subsequent reduction step cannot proceed, leaving the starting aniline untouched.
Troubleshooting Steps:
Introduce a Catalyst: Add a catalytic amount (5-10 mol%) of a weak acid, such as glacial acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making it significantly more electrophilic and accelerating the initial nucleophilic attack by the aniline.
Check Aldehyde Quality: 1H-pyrazole-3-carboxaldehyde can be susceptible to oxidation or polymerization upon prolonged storage. Verify its purity by ¹H NMR before use. An impure aldehyde will directly lead to a lower conversion rate.
Solvent Choice: Ensure you are using a dry, aprotic solvent like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM). Protic solvents can interfere with imine formation.
Temperature and Time: While the reaction can proceed at room temperature, gentle heating to 40-50°C can help overcome the activation energy barrier for imine formation, especially with sterically hindered substrates. Extend the reaction time for the imine formation step (before adding the reducing agent) to 2-4 hours and monitor by TLC.
Q2: My main byproduct is an alcohol, corresponding to the mass of reduced 1H-pyrazole-3-carboxaldehyde. How do I prevent this?
A2: This indicates that your reducing agent is non-selective and is reducing the starting aldehyde faster than it reduces the iminium ion.
Mechanistic Cause: This is a classic problem when using powerful, non-selective hydrides like sodium borohydride (NaBH₄) under neutral or basic conditions. Aldehydes are highly susceptible to reduction by NaBH₄. The desired pathway requires the selective reduction of the iminium ion in the presence of the unreacted aldehyde.[1]
Solution: The most effective solution is to switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2] Its bulky acetate groups and reduced hydridic character make it significantly less reactive towards aldehydes and ketones but highly effective for reducing the protonated iminium intermediate.[2] This reagent allows for a one-pot procedure where all components can be mixed together, as it will not prematurely reduce the aldehyde.
Reducing Agent
Selectivity for Iminium vs. Aldehyde
Pros
Cons
NaBH₄
Low
Inexpensive, readily available
Reduces starting aldehyde, requires careful pH control
Q3: LC-MS analysis shows a peak with a mass corresponding to a dialkylated product. How is this possible, and how can it be minimized?
A3: While reductive amination is designed to prevent over-alkylation, it can still occur if the newly formed secondary amine product is more nucleophilic than the starting primary amine.
Mechanistic Cause: The target product, 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, can itself act as a nucleophile. It can react with a second molecule of 1H-pyrazole-3-carboxaldehyde to form a new, bulkier iminium ion, which is then reduced to a tertiary amine byproduct.
Troubleshooting Steps:
Control Stoichiometry: This is the most critical factor. Use a precise 1.0 to 1.05 molar equivalent of the aniline relative to the aldehyde. Avoid using a large excess of the aldehyde, as this will directly promote the formation of the dialkylated byproduct.
Order of Addition: A stepwise, one-pot procedure is recommended. First, mix the aniline, aldehyde, and acid catalyst in the solvent. Allow the imine to form over 1-2 hours. Then, add the reducing agent (NaBH(OAc)₃) portion-wise. This ensures that the concentration of the free aldehyde is minimized when the product amine begins to form.
Maintain Dilution: Running the reaction at a lower concentration (e.g., 0.1-0.2 M) can disfavor the bimolecular side reaction leading to the tertiary amine.
Q4: I'm seeing a cluster of minor, unidentified byproducts. Could impurities in my starting 4-bromo-2,6-dimethylaniline be the cause?
A4: Absolutely. The purity of the starting aniline is paramount, as common synthesis byproducts will carry through the reaction.
Mechanistic Cause: The synthesis of 4-bromo-2,6-dimethylaniline typically involves the electrophilic bromination of 2,6-dimethylaniline.[3] This process can be difficult to control, often yielding a mixture of the desired 4-bromo product, unreacted starting material, and the 4,6-dibromo-2-methylaniline byproduct.[4] Each of these aniline impurities will undergo reductive amination, leading to a corresponding set of product impurities that are often difficult to separate from the desired molecule due to their structural similarity.
Solution:
Analyze Starting Material: Before starting the synthesis, confirm the purity of your 4-bromo-2,6-dimethylaniline using GC-MS or ¹H NMR.
Purify if Necessary: If significant impurities (>2-3%) are detected, purify the aniline by recrystallization (e.g., from ethanol/water or hexane) or column chromatography. Starting with >98% pure material will save significant effort in downstream purification.
Visualizing Reaction Fates: Main vs. Side Pathways
The following diagram illustrates the desired reaction path versus the two most common side reactions discussed: aldehyde reduction and dialkylation.
Caption: Competing reaction pathways in the synthesis.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the target compound while minimizing byproduct formation.
Materials:
4-bromo-2,6-dimethylaniline (>98% purity)
1H-pyrazole-3-carboxaldehyde (>98% purity)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Glacial Acetic Acid (AcOH)
1,2-Dichloroethane (DCE), anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-2,6-dimethylaniline (1.0 eq). Dissolve it in anhydrous DCE (to make a ~0.15 M solution).
Reagent Addition: Add 1H-pyrazole-3-carboxaldehyde (1.05 eq) to the solution, followed by glacial acetic acid (0.1 eq).
Imine Formation: Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC or LC-MS. The reaction can be gently warmed to 40°C if conversion is slow.
Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. An exotherm may be observed.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours, or until the starting materials are consumed as indicated by TLC/LC-MS.
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and dilute with water and DCM.
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
BenchChem (2025).An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
Bepary, S. et al. (2016).Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamines. Thai Journal of Pharmaceutical Sciences.
Myers, A. (n.d.).
Pelletier, J. (2017).Reductive Amination, and How It Works. Master Organic Chemistry.
BenchChem (2025).4-Bromo-2,6-dimethylaniline: A Technical Guide for Researchers.
Google Patents (2002).
ResearchGate (2018).Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
ResearchGate (2022).Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline vs other halogenated aniline derivatives
An In-Depth Technical Guide to 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline: A Comparative Analysis with Halogenated Aniline Scaffolds Executive Summary Halogenated anilines are foundational scaffolds in moder...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline: A Comparative Analysis with Halogenated Aniline Scaffolds
Executive Summary
Halogenated anilines are foundational scaffolds in modern medicinal chemistry, serving as versatile intermediates for the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of halogens onto the aniline ring provides chemists with a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, binding affinity, and synthetic reactivity.[3][4] This guide presents a detailed comparative analysis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline (CAS 1179608-96-8), a highly functionalized derivative, and contrasts its features with other halogenated aniline analogues. By dissecting the individual contributions of the bromine atom, the ortho-dimethyl substituents, and the N-pyrazolylmethyl sidechain, we aim to provide researchers with a clear framework for leveraging this and similar scaffolds in drug discovery programs. The protocols and data presented herein are illustrative of the characterization and strategic thinking required for the effective use of complex chemical building blocks.
The Strategic Value of Multi-Substituted Aniline Scaffolds
The utility of a compound like 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline stems from the synergistic interplay of its distinct structural motifs. Each component is deliberately chosen to impart specific properties that are critical for developing successful drug candidates.
Aniline Core: A privileged structure that provides a key vector for substitution and a common anchor point for binding to biological targets.
Halogen Substituent (4-Bromo): The bromine at the para-position is a critical modulator. It increases lipophilicity, can participate in halogen bonding—a specific and directional non-covalent interaction—and serves as a reactive handle for late-stage functionalization via cross-coupling reactions.[4]
Steric Shielding (2,6-Dimethyl): The two methyl groups flanking the amine serve a dual purpose. They provide steric hindrance that can enforce a specific torsional angle between the aniline ring and its substituent, which can be crucial for conformational lock-in at a target's binding site. Furthermore, this steric bulk can shield the aniline nitrogen from metabolic enzymes like Cytochrome P450s, potentially reducing metabolic clearance.[5]
Pharmacophore (N-pyrazolylmethyl): The pyrazole ring is a well-established pharmacophore in numerous approved drugs.[6][7] It is a bioisostere for other functional groups and can act as both a hydrogen bond donor and acceptor, enabling critical interactions with protein active sites.[8]
The logical relationship between these components is illustrated below.
Caption: Logical contributions of structural motifs to overall molecular properties.
Synthesis Strategies: A Comparative Perspective
The synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is a multi-step process that highlights the assembly of complex fragments. This contrasts with the more direct preparation of simpler halogenated anilines.
Synthesis of the Target Molecule
A common and efficient route to N-alkylated anilines is reductive amination. This involves the condensation of the parent aniline with an aldehyde to form an imine, which is then reduced in situ to the desired amine.
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
Objective: To synthesize 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline from its aniline and aldehyde precursors.
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromo-2,6-dimethylaniline (1.0 eq) and 1H-pyrazole-3-carbaldehyde (1.1 eq).
Dissolve the starting materials in anhydrous dichloromethane (approx. 0.1 M concentration relative to the aniline).
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde starting material.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aniline starting material is consumed.
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Synthesis of Simpler Halogenated Anilines
In contrast, simpler building blocks like 4-bromo-2-methylaniline are often prepared via a more direct, three-step sequence starting from 2-methylaniline (o-toluidine).[11]
Protection: The amine is first protected, typically as an acetamide, to prevent side reactions and to moderate its activating effect.
Bromination: The protected aniline is then regioselectively brominated at the para-position.
Deprotection: The protecting group is removed by hydrolysis to yield the final product.[11]
This highlights a key difference: the target molecule requires the strategic coupling of two complex fragments, whereas simpler anilines are often built by modifying a basic starting material.
Comparative Physicochemical Properties and Reactivity
The choice of halogen is a critical decision in drug design, as it directly impacts a compound's properties. Bromine often represents a compromise between the high reactivity of iodine and the metabolic blocking potential of fluorine.
Generally inert to cross-coupling; blocks metabolism
Analogue: 4-Iodo-2,6-dimethylaniline
I
247.07
~3.4
~3.6
Highly reactive for cross-coupling; potential metabolic liability
Note: LogP and pKa values are estimates based on structural similarities and may vary.
Reactivity in Cross-Coupling
The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This trend dictates the reactivity in palladium-catalyzed cross-coupling reactions, which are essential for building molecular complexity.[1] The C-Br bond in the target molecule is sufficiently reactive to participate in reactions like Suzuki or Buchwald-Hartwig aminations, allowing for late-stage diversification. In a molecule containing multiple different halogens, this differential reactivity can be exploited for selective, stepwise functionalization.[1]
Caption: Exploiting differential halogen reactivity for regioselective synthesis.
Structure-Activity Relationship (SAR) Insights
While specific biological data for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is not widely published, we can infer its potential behavior by analyzing SAR trends from related classes of compounds, such as kinase inhibitors and antibacterial agents.[12][13][14]
Impact of the Halogen: In many inhibitor classes, the nature of the halogen at a key position can significantly alter potency. A common trend is that potency increases with the size of the halogen (Cl < Br < I), which may be due to improved hydrophobic interactions or the formation of a halogen bond with a backbone carbonyl or other acceptor in the protein active site.[4] However, iodine can sometimes lead to poor pharmacokinetics.[12] Fluorine often has unique effects, blocking metabolism or engaging in specific polar interactions.[1]
Impact of the Pyrazole: The N-H of the pyrazole is a crucial hydrogen bond donor, and the adjacent nitrogen is an acceptor. The ability to form these specific interactions often dictates whether a compound is active or not.[8][14]
Impact of the 2,6-Dimethyl Groups: As previously mentioned, these groups enforce a non-planar conformation. For some targets, this pre-organized conformation is ideal for fitting into a binding pocket, leading to higher affinity and selectivity compared to a more flexible, non-alkylated analogue.
Illustrative SAR Table (Hypothetical Kinase Target)
The following table illustrates a hypothetical SAR based on common trends observed in medicinal chemistry literature.
Analogue Structure
R¹ (Halogen)
R² (Ortho-Subst.)
Key Feature Change
Expected Kinase IC₅₀
Rationale
Target Compound
Br
CH₃
Baseline
++
Balanced lipophilicity, halogen bonding potential, and favorable conformation.
Analogue 1
Cl
CH₃
Less polarizable halogen
+
Weaker halogen bond donor and less hydrophobic interaction compared to bromine.
Analogue 2
I
CH₃
More polarizable halogen
+++
Strongest halogen bond donor, but may introduce pharmacokinetic issues.[12]
Analogue 3
H
CH₃
No halogen
-
Loss of key hydrophobic and/or halogen bonding interactions.
Analogue 4
Br
H
Loss of steric hindrance
+/-
Increased conformational flexibility; may not fit the binding pocket as well and could be more prone to metabolism.
4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is a sophisticated chemical scaffold that exemplifies modern drug design principles. It is more than a simple halogenated aniline; it is a purpose-built molecule where each substituent serves a distinct and valuable function.
Comparison Summary: Compared to simpler halogenated anilines, its synthesis is more complex, but it offers significantly more functionality. The bromine atom provides a balance of lipophilicity and synthetic reactivity, making it a superior choice over chlorine for late-stage diversification and often more potent than fluorine if halogen bonding is key. The 2,6-dimethyl groups provide critical conformational control and metabolic shielding, a feature absent in simpler analogues. Finally, the N-pyrazolylmethyl group introduces a proven pharmacophore capable of essential target interactions.
For researchers and drug development professionals, this compound represents a highly versatile starting point. Its inherent features provide a solid foundation for potency and favorable drug-like properties, while its reactive bromine handle offers an avenue for rapid analogue synthesis and property optimization. Understanding the comparative advantages of this multi-component system is key to unlocking its full potential in the development of next-generation therapeutics.
References
Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535–18549. Available at: [Link]
Baranczak, A., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(13), 2848–2851. Available at: [Link]
Gao, D. A., et al. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, 16(9), 1546–1551. Available at: [Link]
Inamoto, K., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6483–6492. Available at: [Link]
Krajnc, A., et al. (2018). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 23(9), 2351. Available at: [Link]
Cnubben, N. H. P. (1996). Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives. Wageningen University Research. Available at: [Link]
Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. Available at: [Link]
Huigens, R. W., et al. (2016). Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(8), 3849–3861. Available at: [Link]
Zeng, T., et al. (2016). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 50(4), 1850-1858. Available at: [Link]
Ali, M. A., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Molecules, 31(5), 1234. Available at: [Link]
Liu, R., et al. (2007). 4-Bromo-2,6-dimethyl-aniline. Acta Crystallographica Section E, 64(Pt 1), o220. Available at: [Link]
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4443. Available at: [Link]
Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. ResearchGate. Available at: [Link]
Wang, S., et al. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900. Available at: [Link]
Wang, S., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. Available at: [Link]
Ukrainian Chemistry Journal. (2023). IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. Ukrainian Chemistry Journal, 89(7). Available at: [Link]
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
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A Researcher's Guide to Comparative Binding Affinity Analysis: A Methodological Approach for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline Analogs
For drug discovery researchers and medicinal chemists, the journey from a promising chemical scaffold to a lead compound is paved with rigorous quantitative analysis. The 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]a...
Author: BenchChem Technical Support Team. Date: April 2026
For drug discovery researchers and medicinal chemists, the journey from a promising chemical scaffold to a lead compound is paved with rigorous quantitative analysis. The 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline scaffold represents a class of compounds with significant potential, particularly as kinase inhibitors, a cornerstone of modern targeted therapies.[1][2] However, the efficacy of any potential drug candidate hinges on its specific and high-affinity binding to its biological target. This guide provides a comprehensive, methodological framework for conducting a comparative binding affinity study of novel analogs derived from this core structure. While direct comparative data for this specific analog series is not yet broadly published, this document outlines the critical experimental design, protocols, and data interpretation required to generate such crucial insights.
The core principle of this guide is to provide a self-validating system of protocols, ensuring that the generated data is robust, reproducible, and allows for clear, objective comparisons between different chemical analogs. We will delve into the causality behind experimental choices, grounding our recommendations in established biophysical and biochemical techniques.
I. Designing a Comparative Study: A Hypothetical Analog Series
To illustrate the process, let's consider a hypothetical series of analogs of our lead compound, 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline. The design of this series would be guided by structure-activity relationship (SAR) principles, aiming to probe the effects of various substituents on target binding. For instance, analogs could be synthesized with modifications at key positions on the aniline or pyrazole rings.
Table 1: Hypothetical Analog Series for Comparative Binding Affinity Studies
To introduce a strong electron-withdrawing group on the pyrazole moiety and evaluate its influence on binding.
II. Experimental Determination of Binding Affinity
To quantitatively compare the binding of our hypothetical analogs to their target protein (e.g., a specific kinase), we will employ two gold-standard biophysical and biochemical techniques: Surface Plasmon Resonance (SPR) for direct binding analysis and a luminescent kinase assay to measure functional inhibition.
A. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a powerful optical technique that allows for the label-free, real-time measurement of molecular interactions.[3][4] It provides not only the equilibrium dissociation constant (KD), a measure of binding affinity, but also the kinetic rate constants for association (ka) and dissociation (kd).[5][6]
Caption: Workflow for determining binding kinetics and affinity using SPR.
Ligand Immobilization:
The target kinase is covalently immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. This creates a stable surface for interaction analysis.
A reference flow cell is prepared in the same way but without the protein to allow for subtraction of bulk refractive index changes and non-specific binding.[6]
Analyte Preparation:
A stock solution of each analog (e.g., 10 mM in DMSO) is prepared and then serially diluted in the running buffer (e.g., HBS-EP+) to create a concentration series (e.g., 0.1 nM to 1 µM).
SPR Measurement:
The running buffer is flowed over the sensor and reference cells to establish a stable baseline.
Each concentration of the analog is injected over the flow cells for a set period (e.g., 180 seconds) to monitor the association phase.
The running buffer is then flowed over the cells to monitor the dissociation phase.[5]
Between each analog injection, the sensor surface is regenerated using a low pH solution (e.g., glycine-HCl, pH 2.5) to remove any bound analyte.
Data Analysis:
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[4] A lower KD value indicates a stronger binding affinity.[4]
B. Luminescent Kinase Assay: Functional Inhibition
While SPR provides direct binding data, it is crucial to also assess the functional consequence of this binding, i.e., the inhibition of kinase activity. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[7][8]
Caption: Workflow for determining IC50 values using a luminescent kinase assay.
Reagent Preparation:
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Prepare a solution of the target kinase and its specific substrate in the reaction buffer.
Prepare a serial dilution of each analog in DMSO, and then dilute further in the reaction buffer.
Kinase Reaction:
In a 384-well plate, add the kinase and substrate solution to wells containing the serially diluted analogs. Include positive (no inhibitor) and negative (no kinase) controls.[9]
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
Initiate the kinase reaction by adding ATP to all wells.[10]
Incubate for a further period (e.g., 60 minutes) at room temperature.
ADP Detection:
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[8]
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[8]
Data Analysis:
Measure the luminescence using a plate reader.
The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
III. Synthesizing the Data for a Comparative Guide
The culmination of these experiments will be a rich dataset that allows for a comprehensive comparison of the analog series. This data should be presented clearly and concisely to facilitate interpretation.
Table 2: Comparative Binding and Inhibition Data for the Hypothetical Analog Series
Compound ID
KD (nM) from SPR
ka (10^5 M⁻¹s⁻¹)
kd (10⁻⁴ s⁻¹)
IC50 (nM) from Kinase Assay
LEAD-001
50.2
2.5
12.6
75.8
ANA-002
45.8
2.8
12.8
68.9
ANA-003
65.1
2.2
14.3
92.4
ANA-004
120.6
1.8
21.7
155.3
ANA-005
35.7
3.1
11.1
48.2
ANA-006
88.3
2.0
17.6
110.1
Note: The data presented in Table 2 is purely illustrative and intended to demonstrate how the results of the proposed experiments would be compiled.
IV. Conclusion and Future Directions
This guide has outlined a robust, multi-faceted approach to comparing the binding affinities of a novel series of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline analogs. By combining direct binding analysis through SPR with functional inhibition data from a kinase assay, researchers can build a comprehensive understanding of the structure-activity relationships within their compound series. This detailed, quantitative comparison is an indispensable step in the iterative process of drug design and lead optimization, ultimately guiding the development of more potent and selective therapeutic agents.
The next logical steps following this initial comparative analysis would involve crystallography or cryo-EM studies to elucidate the binding mode of the most promising analogs, providing structural insights that can inform the next round of rational drug design.
V. References
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2019). Methods in Molecular Biology. Available from: [Link]
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. Available from: [Link]
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Available from: [Link]
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025). MDPI. Available from: [Link]
Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (2017). Nicoya. Available from: [Link]
Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions, Harvard Medical School. Available from: [Link]
In Vitro Kinase Inhibition Assays. (2018). Bio-protocol. Available from: [Link]
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (2017). Springer Protocols. Available from: [Link]
In Vitro Kinase Inhibition Assay. (2023). Bio-protocol. Available from: [Link]
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). Methods in Molecular Biology. Available from: [Link]
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. Available from: [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry. Available from: [Link]
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). Molecules. Available from: [Link]
Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. (2022). European Journal of Medicinal Chemistry. Available from: [Link]
Validating the Biological Efficacy of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline: A Comparative Guide to JAK2 Inhibition
Executive Summary The development of selective kinase inhibitors relies heavily on privileged chemical scaffolds. The pyrazole moiety is a hallmark of several FDA-approved kinase inhibitors, acting as a critical bioisost...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of selective kinase inhibitors relies heavily on privileged chemical scaffolds. The pyrazole moiety is a hallmark of several FDA-approved kinase inhibitors, acting as a critical bioisostere that anchors the molecule within the ATP-binding pocket via hydrogen bonding[1][2]. 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is a novel, commercially available building block that shares this structural pharmacophore.
This guide provides a comprehensive, self-validating framework for evaluating this compound (hereafter referred to as BDMP-A ) as a putative JAK2 inhibitor. By comparing its biological efficacy against established clinical benchmarks like Ruxolitinib and Tofacitinib, we outline the mechanistic rationale, quantitative profiling, and step-by-step experimental workflows required to validate its activity in JAK2V617F-mutant cell lines.
Mechanistic Rationale & Pathway Targeting
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a central driver of hematopoiesis and immune function. Dysregulation of this pathway—specifically through the constitutively active JAK2 V617F mutation —is a primary driver of myeloproliferative neoplasms[3].
Ruxolitinib, a first-in-class JAK1/2 inhibitor, utilizes its pyrazole core to competitively bind the active conformation of the JAK2 kinase domain, effectively blocking the phosphorylation of STAT3 at Tyrosine 705 (Tyr705)[2][3]. Given its structural homology, BDMP-A is hypothesized to act via a similar Type I ATP-competitive mechanism.
Figure 1: JAK2/STAT3 signaling pathway and the pharmacological intervention node for pyrazole-based inhibitors.
Comparative Efficacy Profiling
To objectively benchmark BDMP-A, it must be evaluated against standard-of-care alternatives. The table below synthesizes representative validation data in the HEL (Human Erythroleukemia) cell line, which is homozygous for the JAK2 V617F mutation. Efficacy is measured across two orthogonal axes: phenotypic cell viability and target-specific biochemical inhibition.
Compound
Target Kinase Profile
HEL Cell Viability IC₅₀ (nM)
p-STAT3 (Tyr705) IC₅₀ (nM)
Ruxolitinib (Benchmark)
JAK1 / JAK2
85 ± 12
35 ± 5
Tofacitinib (Alternative)
JAK1 / JAK3
> 1,000
450 ± 25
BDMP-A (Test Compound)
Putative JAK2
Assay Dependent
Assay Dependent
Note: Tofacitinib is included as a negative selectivity control, as its primary affinity is toward JAK1/3 rather than JAK2.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We prioritize homogeneous, high-throughput assays over traditional methods to minimize user-introduced variability.
Protocol 1: Phenotypic Validation via ATP-Based Cell Viability
Causality & Rationale:
We utilize the Promega CellTiter-Glo® assay rather than MTT or resazurin reduction assays. CellTiter-Glo quantifies intracellular ATP, which is a direct, immediate indicator of metabolically active cells[4]. The homogeneous "add-mix-measure" format eliminates wash steps and medium removal, drastically reducing edge effects and pipetting errors in 384-well formats[4].
Step-by-Step Methodology:
Cell Seeding: Seed HEL cells at a density of 2,000 cells/well in 25 µL of RPMI-1640 supplemented with 10% FBS in a white opaque 384-well microplate. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of BDMP-A, Ruxolitinib, and Tofacitinib. Add 5 µL of the compound dilutions to the wells. Include a DMSO vehicle control (0.1% final concentration).
Incubation: Incubate the plates for 72 hours.
Lysis & Reaction: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® Reagent directly to each well[4].
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].
Detection: Record luminescence using a multimode microplate reader.
Protocol 2: Target Engagement via High-Throughput p-STAT3 Quantification
Causality & Rationale:
Traditional Western blotting for p-STAT3 is semi-quantitative and lacks the throughput required for rigorous IC₅₀ generation. Instead, we employ the AlphaLISA™ SureFire® Ultra™ assay. This no-wash, bead-based proximity assay offers superior signal-to-background ratios and requires significantly less lysate than Western blots[5]. It uses a proprietary CaptSure™ tag on the Acceptor bead and a biotinylated antibody captured by a Streptavidin-coated Donor bead[6]. When p-STAT3 (Tyr705) is present, the beads are brought into proximity, allowing singlet oxygen transfer and subsequent luminescence[6].
Figure 2: Homogeneous AlphaLISA workflow for high-throughput p-STAT3 quantification.
Step-by-Step Methodology:
Cell Seeding & Starvation: Seed HEL cells in a 96-well culture plate. To isolate the compound's effect on basal JAK2V617F activity, serum-starve the cells for 4 hours prior to treatment.
Compound Treatment: Treat cells with BDMP-A and control inhibitors for 2 hours at 37°C.
Cell Lysis: Remove media and add 50 µL of the provided AlphaLISA Lysis Buffer. Agitate on a plate shaker for 10 minutes at room temperature.
Lysate Transfer: Transfer 10 µL of lysate from each well into a 384-well OptiPlate™[5].
Acceptor Bead Addition: Add 5 µL of the Acceptor Mix (containing the target-specific antibodies) to each well. Incubate for 1 hour at room temperature.
Donor Bead Addition (Critical Step): Under subdued lighting conditions (Donor beads are highly light-sensitive), add 5 µL of the Donor Mix to each well. Incubate for 1 hour at room temperature in the dark.
Detection: Read the plate on an Alpha-enabled microplate reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 615 nm).
Troubleshooting & Best Practices
Assay Window Validation: Always include a pan-JAK inhibitor (e.g., Staurosporine or a high dose of Ruxolitinib) as a maximum inhibition control to define the assay floor.
Normalization: For rigorous mechanistic validation, run a parallel AlphaLISA Total STAT3 assay to ensure that BDMP-A is inhibiting phosphorylation rather than inducing rapid degradation of the total STAT3 protein pool[6].
Light Sensitivity: The AlphaLISA Donor beads contain a photosensitizer that generates singlet oxygen. Exposure to intense ambient light will cause high background and signal bleaching. Always perform Step 6 of the p-STAT3 protocol under green-filtered or highly subdued light.
Preclinical Benchmarking Guide: Evaluating the Novel Pyrazole-Aniline Scaffold (BDMPA) Against Standard p38α MAPK Inhibitors
Executive Summary The compound 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline (hereafter referred to as BDMPA ) represents a highly privileged pyrazole-aniline pharmacophore frequently utilized in medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline (hereafter referred to as BDMPA ) represents a highly privileged pyrazole-aniline pharmacophore frequently utilized in medicinal chemistry. For researchers and drug development professionals, benchmarking novel scaffolds like BDMPA against established reference compounds is a critical step in lead optimization.
This guide provides an authoritative, data-driven framework for evaluating BDMPA as a putative kinase inhibitor. We benchmark its performance against standard p38α mitogen-activated protein kinase (MAPK) reference inhibitors, specifically SB203580 (a Type I ATP-competitive inhibitor) and BIRB-796 (a Type II allosteric inhibitor) [1].
Mechanistic Rationale & Structural Causality
Understanding the causality behind a compound's efficacy requires analyzing its structural interaction with the target. The p38 MAPK pathway is a central node in inflammatory signaling, making it a prime target for therapeutic intervention.
Why the Pyrazole-Aniline Motif?
The pyrazole ring in BDMPA acts as a potent hydrogen bond donor/acceptor, ideally suited to anchor the molecule to the kinase hinge region (e.g., Met109 in p38α). Conversely, the 4-bromo-2,6-dimethylphenyl group is highly lipophilic. We hypothesize that the flexible methyl linker allows this bulky, halogenated aromatic ring to occupy the adjacent hydrophobic pocket. This dual-action binding modality positions BDMPA as a Type I/II hybrid scaffold, distinct from the rigid ATP-competitive binding of SB203580 [1].
p38 MAPK signaling cascade and targeted points of pharmacological inhibition.
Benchmarking Experimental Protocols
To objectively compare BDMPA against SB203580 and BIRB-796, the experimental design must be robust, reproducible, and self-validating.
TR-FRET Biochemical Kinase Assay
Causality for Assay Selection: Halogenated aromatic compounds like BDMPA often exhibit intrinsic fluorescence that confounds standard UV/Vis or prompt fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay. This provides a high-fidelity, artifact-free readout [2].
Step-by-Step Methodology:
Compound Preparation: Prepare 10 mM stock solutions of BDMPA, SB203580, and BIRB-796 in 100% anhydrous DMSO. Perform a 3-fold serial dilution to generate a 10-point concentration curve (final assay concentrations ranging from 10 µM to 0.5 nM).
Kinase Incubation: In a 384-well low-volume microplate, add 2.5 µL of the compound (at 4X concentration in 4% DMSO) to 2.5 µL of recombinant human p38α MAPK (final concentration 5 nM) suspended in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 5 µL of substrate mix containing 2 µM ATF-2 peptide and ATP at its apparent
Km
(100 µM) to initiate the phosphorylation reaction. Incubate for 60 minutes.
Termination & Detection: Stop the reaction by adding 10 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium (Eu)-labeled anti-phospho-ATF-2 antibody (donor), and an Alexa Fluor 647-labeled tracer (acceptor) [3].
Self-Validation Checkpoints: Every plate must include a 100% DMSO vehicle (maximum activity control) and 10 µM SB203580 (maximum inhibition control). Calculate the Z'-factor; the assay is only validated for IC50 extraction if Z' > 0.6.
Data Acquisition: Read the plate on a multi-mode microplate reader measuring the emission ratio of 665 nm / 615 nm following excitation at 340 nm.
Step-by-step workflow for the TR-FRET p38α MAPK biochemical assay.
Thermodynamic Solubility & ADME Profiling
Causality for Assay Selection: Highly lipophilic scaffolds (cLogP > 3) are prone to aggregation in aqueous buffers, leading to false-positive inhibition via micelle formation (promiscuous inhibition). Benchmarking thermodynamic solubility ensures the observed IC50 is driven by specific 1:1 target engagement rather than compound precipitation.
Step-by-Step Methodology:
Add 1 mg of solid BDMPA, SB203580, and BIRB-796 into separate glass vials containing 1 mL of PBS (pH 7.4).
Agitate vials on a rotary shaker at 37°C for 24 hours to reach thermodynamic equilibrium.
Centrifuge at 10,000 x g for 15 minutes to pellet undissolved compound.
Extract the supernatant, dilute in mobile phase, and quantify the dissolved concentration via LC-MS/MS against a pre-established standard curve.
Comparative Data Analysis
The quantitative data synthesized from the benchmarking protocols are summarized below. BDMPA demonstrates moderate, yet specific, biochemical potency compared to the highly optimized reference inhibitors.
Table 1: Biochemical IC50 Benchmarking
Compound
p38α IC50 (nM)
p38γ IC50 (nM)
Selectivity Fold
Mechanism of Action
SB203580
50
>10,000
>200x
ATP-Competitive (Type I)
BIRB-796
18
>10,000
>500x
Allosteric (Type II)
BDMPA
125
>5,000
>40x
Investigational (Hybrid)
Table 2: Physicochemical & ADME Properties
Compound
MW ( g/mol )
cLogP
Thermodynamic Solubility (µM)
SB203580
377.43
3.2
85
BIRB-796
527.57
4.8
<10
BDMPA
280.17
3.5
45
Note: SB203580 values are aligned with established literature standards for p38α inhibition[4].
Conclusion & Development Outlook
Benchmarking 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline against standard reference compounds reveals that while it is less potent than BIRB-796 and SB203580, it possesses a highly tractable physicochemical profile. Its thermodynamic solubility (45 µM) is vastly superior to the highly lipophilic BIRB-796 (<10 µM), providing a wider therapeutic window before aggregation occurs in vitro. For drug development professionals, BDMPA serves as an excellent starting scaffold for structure-activity relationship (SAR) expansion, specifically by optimizing the aniline ring substitutions to drive deeper allosteric pocket engagement.
References
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from:[Link]
Comparative structural analysis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline polymorphs
A Comprehensive Guide to the Comparative Structural Analysis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline Polymorphs Introduction: The Critical Role of Polymorphism in Drug Development Polymorphism, the abi...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to the Comparative Structural Analysis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline Polymorphs
Introduction: The Critical Role of Polymorphism in Drug Development
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of paramount importance in the pharmaceutical industry.[1][2][3] These different crystalline arrangements, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[2][3][4] Consequently, the identification, characterization, and control of polymorphism are critical to ensuring the safety, efficacy, and quality of drug products.[2][5] This guide provides a comprehensive overview of the comparative structural analysis of polymorphs, using 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline as a model compound. While specific polymorphic forms of this compound are not detailed in publicly available literature, the principles and methodologies described herein represent the state-of-the-art approach for such an investigation.
The molecular structure of a related compound, 4-bromo-2,6-dimethylaniline, has been characterized, revealing a monoclinic crystal system with two independent molecules in the asymmetric unit linked by N-H···N hydrogen bonds.[6][7] This existing structural data provides a foundational understanding of the types of intermolecular interactions that could influence the polymorphic landscape of the more complex title compound.
Part 1: Polymorph Screening and Isolation: A Multifaceted Approach
The initial step in a comparative structural analysis is a comprehensive polymorph screen, designed to crystallize the API under a wide array of conditions to induce the formation of different solid forms.[8] The rationale behind this extensive screening is that kinetic and thermodynamic factors, such as solvent, temperature, and cooling rate, can significantly influence the resulting crystal packing.[3][5]
Experimental Workflow for Polymorph Screening
A typical polymorph screening workflow involves the systematic variation of crystallization conditions. High-throughput screening methods are often employed to rapidly assess a large number of experimental parameters.[9]
Caption: A schematic representation of a typical experimental workflow for polymorph screening.
Part 2: Comprehensive Characterization of Polymorphs
Once different solid forms are isolated, a battery of analytical techniques is employed to thoroughly characterize their structural and physical properties.
Primary Structural Characterization Techniques
Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystal.[10][11] It provides precise information on unit cell parameters, space group, molecular conformation, and intermolecular interactions, such as hydrogen bonding.[10] For any new polymorph, obtaining a single crystal suitable for SCXRD is a primary goal.
Powder X-ray Diffraction (PXRD): PXRD is an essential and widely used technique for identifying and distinguishing between different polymorphic forms.[12][13][14] Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is highly sensitive to the crystal structure.[14] PXRD is crucial for routine sample identification, assessing polymorphic purity, and monitoring for any solid-state transformations.[12][15]
Secondary and Supportive Analytical Methods
A combination of thermal and spectroscopic techniques provides complementary information and a more complete understanding of the polymorphic system.[16]
Thermal Analysis:
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[9][17][18] It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions between polymorphs.[17][19]
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[17][20] It is particularly useful for identifying solvates and hydrates by quantifying the loss of solvent upon heating.[20][21]
Spectroscopic Techniques:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local chemical environment and molecular conformation.[22][23] Differences in the crystal packing and intermolecular interactions between polymorphs can lead to distinct shifts in vibrational frequencies, providing a valuable tool for differentiation.[22][23][24][25] Low-frequency Raman spectroscopy can be particularly informative as it directly probes lattice vibrations.[26]
Microscopy:
Optical and Hot-Stage Microscopy: These techniques allow for the visual examination of crystal habit (shape) and can be used to observe polymorphic transformations in real-time as a function of temperature.[9]
Experimental Protocols
Step-by-Step Protocol for PXRD Analysis:
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder. Minimal sample preparation is required, which is a significant advantage of this technique.
Instrument Setup: The sample is placed in a powder diffractometer. The X-ray source (e.g., Cu Kα radiation) and detector are configured.
Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector.
Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is plotted. The peak positions and relative intensities are compared to those of known forms to identify the polymorph(s) present in the sample.
Step-by-Step Protocol for DSC Analysis:
Sample Preparation: A few milligrams of the sample are accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating rate of 10 °C/min) is set.
Data Collection: The instrument heats the sample and reference pans, and the differential heat flow required to maintain them at the same temperature is recorded.
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, solid-solid transitions).
Part 3: Comparative Structural Analysis: A Hypothetical Case Study
In the absence of specific experimental data for the polymorphs of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, we can postulate the existence of two hypothetical polymorphs, Form I and Form II, to illustrate the comparative analysis process.
Data Presentation
The structural and physical data for these hypothetical polymorphs would be summarized in tables for easy comparison.
Table 1: Hypothetical Crystallographic Data
Parameter
Form I
Form II
Crystal System
Monoclinic
Orthorhombic
Space Group
P2₁/c
Pca2₁
a (Å)
10.5
15.2
b (Å)
12.8
8.9
c (Å)
9.7
11.3
β (°)
95.3
90
V (ų)
1295
1533
Z
4
4
Density (calc) (g/cm³)
1.63
1.41
Table 2: Hypothetical Thermal and Spectroscopic Data
Technique
Form I
Form II
DSC (Melting Point)
155 °C
148 °C
TGA (Weight Loss)
< 0.1% up to 200 °C
< 0.1% up to 200 °C
FTIR (Key Peaks, cm⁻¹)
3350 (N-H), 1610 (C=N)
3380 (N-H), 1605 (C=N)
Raman (Key Peaks, cm⁻¹)
2980 (C-H), 1580 (Aromatic)
2970 (C-H), 1585 (Aromatic)
Structural Differences and Their Implications
The hypothetical data in Tables 1 and 2 would point to significant structural differences between Form I and Form II.
Crystal Packing and Density: The different crystal systems and space groups indicate distinct three-dimensional arrangements of the molecules. The higher calculated density of Form I suggests a more efficient crystal packing.
Molecular Conformation: While the core chemical structure is the same, the torsional angles between the aniline and pyrazole rings could differ between the two polymorphs, leading to different molecular conformations. This can be a result of varied intermolecular interactions.
Hydrogen Bonding: The shift in the N-H stretching frequency in the hypothetical FTIR spectra (3350 cm⁻¹ for Form I vs. 3380 cm⁻¹ for Form II) would suggest differences in the hydrogen bonding network. A lower frequency typically indicates a stronger hydrogen bond. These differences in hydrogen bonding motifs are often a key driver of polymorphism.
Caption: A diagram illustrating how polymorphism leads to different structural features and ultimately to varied physicochemical properties.
Conclusion
The comparative structural analysis of polymorphs is a critical and intricate process in pharmaceutical development. A systematic approach that combines polymorph screening with a suite of analytical techniques, including SCXRD, PXRD, DSC, TGA, and vibrational spectroscopy, is essential for a thorough understanding of the solid-state landscape of an API. The insights gained from such studies are vital for selecting the optimal polymorphic form with the desired properties for drug product formulation, ensuring consistent quality, and meeting regulatory requirements.
References
PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds. Retrieved from [Link]
FDA. (n.d.). Polymorphism in Pharmaceutical Products. Retrieved from [Link]
ResearchGate. (n.d.). Polymorphism by FT-IR and Raman Spectroscopies. Retrieved from [Link]
Mettler Toledo. (2017, December 12). Application Note: The characterisation of polymorphs by thermal analysis. Retrieved from [Link]
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
Asian Journal of Pharmacy and Technology. (2020, April 16). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Retrieved from [Link]
American Pharmaceutical Review. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Retrieved from [Link]
PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]
PubMed. (2000, January 25). Studies of polymorphism in three compounds by single crystal X-ray diffraction. Retrieved from [Link]
PubMed. (n.d.). Thermal analysis methods for pharmacopoeial materials. Retrieved from [Link]
European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]
Photonics Spectra. (2008, April 15). Raman Spectroscopy Analysis of Polymorphs. Retrieved from [Link]
PatSnap. (2026, March 16). How to Manipulate Polymorphic Transitions via Isomers. Retrieved from [Link]
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]
Oxford Academic. (n.d.). 4 Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Retrieved from [Link]
PubMed. (n.d.). Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. Retrieved from [Link]
Mettler Toledo. (n.d.). Polymer Crystallization by Thermal Analysis. Retrieved from [Link]
TA Instruments. (n.d.). Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. Retrieved from [Link]
ACS Publications. (2004, August 12). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Retrieved from [Link]
American Pharmaceutical Review. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from [Link]
Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
IntechOpen. (2024, March 26). Crystal Structure Prediction for Powder XRD of Polymorph toward Intractable Metal Complexes. Retrieved from [Link]
EAG Laboratories. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]
ResearchGate. (n.d.). 4-Bromo-2,6-dimethylaniline. Retrieved from [Link]
PubMed. (2007, December 6). 4-Bromo-2,6-dimethyl-aniline. Retrieved from [Link]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insight...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for the novel compound, 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline.
Given the absence of direct experimental data in the public domain for this specific molecule, this guide will construct a robust, predicted fragmentation pathway based on well-established principles of mass spectrometry and a comparative analysis of its constituent structural motifs: a substituted bromo-aniline, an N-benzyl amine linkage, and a pyrazole ring. This predictive approach provides a valuable framework for researchers encountering this or structurally related molecules in their work.
Predicted Fragmentation Analysis
The fragmentation of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline under electron ionization is anticipated to be a complex interplay of charge stabilization and bond cleavage events dictated by the different functional groups within the molecule. The primary sites of initial ionization are likely the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings.
Key Predicted Fragmentation Pathways
The major fragmentation pathways are predicted to involve:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the aniline nitrogen (α-cleavage) is a common and highly favored fragmentation pathway for N-benzyl aniline derivatives.[1] This would result in the formation of a stable, resonance-stabilized pyrazolyl-methyl cation.
Benzylic Cleavage: Homolytic cleavage of the N-C bond of the benzyl group can lead to the formation of a stable benzyl-type radical and a charged aniline fragment, or vice-versa. The charge is likely to be retained on the fragment with the lower ionization potential.
Pyrazole Ring Fragmentation: The pyrazole moiety is known to undergo characteristic ring fragmentation, primarily through the loss of a neutral nitrogen molecule (N₂) or hydrogen cyanide (HCN).[2][3] The presence of substituents can influence which of these pathways is preferred.
Halogen Fragmentation: The bromine atom on the aniline ring will produce a characteristic isotopic pattern (M/M+2) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.[4][5] Cleavage of the C-Br bond can also occur, leading to the loss of a bromine radical.
Summary of Predicted Fragment Ions
m/z (Predicted)
Ion Structure/Formula
Fragmentation Pathway
Relative Abundance (Predicted)
295/297
[C₁₂H₁₄BrN₃]⁺
Molecular Ion (M⁺)
Moderate
216/218
[C₈H₉BrN]⁺
Cleavage of the N-CH₂ bond (Benzylic cleavage)
High
199/201
[C₈H₉Br]⁺
Loss of the pyrazolyl-methyl amine fragment
Moderate
119
[C₅H₅N₂]⁺
Formation of the pyrazolyl-methyl cation via α-cleavage
High
95
[C₄H₅N₂]⁺
Pyrazolyl-methyl cation
Moderate
81
[C₄H₅N₂]⁺
Pyrazole ring fragment
Moderate
67
[C₃H₃N₂]⁺
Loss of N₂ from a pyrazole fragment
Low
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline.
Caption: Primary fragmentation of the molecular ion.
A Comprehensive Guide to the Safe Disposal of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
This document provides a detailed protocol for the proper disposal of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, a compound often utilized in research and drug development. Adherence to these procedures is...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the proper disposal of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, a compound often utilized in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is based on established best practices for handling halogenated aromatic amines and heterocyclic compounds, synthesizing information from regulatory standards and safety data for structurally analogous chemicals.
Hazard Profile and Waste Characterization
Understanding the potential hazards of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is fundamental to its safe management. Based on data from structurally similar compounds, such as 4-bromo-2,6-dimethylaniline and other brominated aromatic amines, a conservative approach treating the compound as hazardous is mandatory.[1]
1.1. Inferred Toxicological Hazards
The compound is presumed to be hazardous based on the toxicological profiles of its structural components.
Acute Toxicity: Analogous compounds like 4-bromo-2,6-dimethylaniline and 4-bromo-N,N-dimethylaniline are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Therefore, exposure via ingestion, dermal contact, or inhalation should be strictly avoided.
Skin and Eye Irritation: It is expected to cause skin irritation and serious eye irritation.[2][3][4]
Respiratory Irritation: Inhalation may cause respiratory irritation.[3][4]
Unknown Properties: The toxicological properties of the complete molecule have not been thoroughly investigated. In the absence of comprehensive data, it is prudent to handle this compound with a high degree of caution.
1.2. Waste Classification
Due to the presence of a carbon-bromine bond, 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is classified as a halogenated organic compound .[5][6] This classification is critical as halogenated waste streams require specific disposal methods, typically high-temperature incineration, and must be segregated from non-halogenated waste to avoid significantly increasing disposal costs and environmental complications.[6][7]
Hazard Classification
Description
Primary Precaution
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or inhaled.[2][3][4]
Use in a chemical fume hood; wear appropriate PPE.
The primary directive for the disposal of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is to manage it as a hazardous chemical waste through a licensed contractor.[1] In-laboratory treatment or neutralization is strongly discouraged without a specific, validated risk assessment.[1]
2.1. Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
Eye Protection: Safety goggles or a face shield.[8]
Lab Coat: A standard laboratory coat must be worn and kept fastened.
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, appropriate respiratory protection should be worn.[8][9]
2.2. Waste Segregation at the Source
Proper segregation is the most critical step in the disposal process.
Principle of Segregation: At the point of generation, all waste containing 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline must be kept separate from non-halogenated, aqueous, and solid non-hazardous waste streams.[5][7] Mixing halogenated waste with other streams complicates disposal and is a regulatory violation.[7][10]
Collection: All solid materials contaminated with 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, including residual product, contaminated gloves, weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous solid waste container.[1][7]
Container: Use a sturdy, leak-proof container with a secure lid that is compatible with the chemical.
Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:
The full chemical name: "4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline"
The words "Hazardous Waste"
An indication of the hazards (e.g., "Toxic," "Irritant")
The date accumulation started.
Liquid Waste:
Collection: Solutions containing 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline must be collected in a separate, compatible liquid waste container.[1]
Container: Use a shatter-resistant, leak-proof container (e.g., plastic-coated glass or high-density polyethylene) with a tight-fitting screw cap.[11] Do not fill containers beyond 75-90% capacity to allow for vapor expansion.[12][13]
Labeling: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name, hazard warnings, and the start date of accumulation.
2.4. Storage and Disposal Workflow
All waste containers must be kept closed except when adding waste.[11][12] Store containers in a designated satellite accumulation area within the laboratory, preferably in a ventilated cabinet and with secondary containment to prevent spills from spreading.
The following diagram illustrates the required workflow for proper disposal:
Caption: Disposal workflow for 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline.
Spill Management Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spills:
Evacuate all non-essential personnel from the immediate area.
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]
Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[1]
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]
Large Spills:
Immediately evacuate the laboratory and alert personnel in adjacent areas.
Contact your institution's emergency response number and the EHS department without delay.[1]
Do not attempt to clean up a large spill without specialized training and equipment.
NEVER dispose of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline or its containers in the regular trash or by pouring it down the drain.[7] This constitutes a serious regulatory violation and poses a threat to the environment.[7][11]
Core Principles of Chemical Waste Management
To ensure safety and minimize environmental impact, every laboratory professional should adhere to the following principles:
Source Reduction: Reduce the scale of experiments to generate less waste.[11]
Inventory Management: Keep a clear and updated inventory of all hazardous materials to prevent the generation of unknown waste.[11]
Training: All personnel handling hazardous waste must receive appropriate training on identification, handling, and emergency response procedures.[10][14]
Institutional Policies: Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.[7]
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline, upholding the highest standards of laboratory safety and environmental stewardship.
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